momordicoside F1
Description
Properties
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(1R,4S,5S,8R,9R,12S,13S,16S)-8-[(E,2R)-6-methoxy-6-methylhept-4-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-yl]oxy]oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H60O8/c1-22(10-9-15-32(2,3)42-8)23-13-16-35(7)25-14-17-37-26(36(25,21-43-37)19-18-34(23,35)6)11-12-27(33(37,4)5)45-31-30(41)29(40)28(39)24(20-38)44-31/h9,14-15,17,22-31,38-41H,10-13,16,18-21H2,1-8H3/b15-9+/t22-,23-,24-,25+,26+,27+,28-,29+,30-,31+,34-,35+,36+,37-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQGABSJZVJOSCX-IYZDVQGMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=CC(C)(C)OC)C1CCC2(C1(CCC34C2C=CC5(C3CCC(C5(C)C)OC6C(C(C(C(O6)CO)O)O)O)OC4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C/C=C/C(C)(C)OC)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2C=C[C@]5([C@H]3CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)OC4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H60O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
632.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Molecular Architecture of Momordicoside F1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure elucidation of momordicoside F1, a cucurbitane-type triterpenoid glycoside isolated from the medicinal plant Momordica charantia. This document details the experimental protocols for isolation and purification, presents a thorough analysis of the spectroscopic data integral to its structural determination, and visualizes the logical workflow of the elucidation process.
Introduction
This compound is a naturally occurring compound belonging to the cucurbitane class of triterpenoids, which are characteristic secondary metabolites of the Cucurbitaceae family. First reported by Okabe et al. in 1982, this glycoside has been isolated from the fruits of Momordica charantia, a plant widely recognized for its traditional medicinal uses, particularly in the management of diabetes. The complex molecular structure of this compound, featuring a polycyclic aglycone and a sugar moiety, necessitates a multifaceted analytical approach for its complete structural elucidation. This guide synthesizes the available data to provide a clear and detailed understanding of this process.
Isolation and Purification of this compound
The isolation of this compound from Momordica charantia fruits is a multi-step process involving extraction, fractionation, and chromatographic purification. The general protocol is outlined below.
Experimental Protocol: Isolation and Purification
-
Extraction:
-
Fresh or dried fruits of Momordica charantia are macerated and extracted with a polar solvent, typically methanol or 80% ethanol, at room temperature.
-
The extraction is repeated multiple times to ensure exhaustive recovery of the glycosides.
-
The combined extracts are then concentrated under reduced pressure to yield a crude extract.
-
-
Solvent Partitioning:
-
The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and n-butanol.
-
This compound, being a glycoside, is expected to partition predominantly into the more polar fractions, particularly the n-butanol fraction.
-
-
Column Chromatography:
-
The n-butanol fraction is subjected to column chromatography over silica gel.
-
A gradient elution system is employed, starting with a less polar solvent system (e.g., chloroform-methanol mixtures) and gradually increasing the polarity.
-
Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.
-
-
Further Purification:
-
Fractions enriched with this compound are combined and may require further purification using techniques such as Sephadex LH-20 column chromatography to remove smaller molecules and pigments.
-
Final purification is often achieved by preparative high-performance liquid chromatography (HPLC) on a reversed-phase (ODS) column with a methanol-water or acetonitrile-water gradient.
-
The logical workflow for the isolation and purification of this compound is depicted in the following diagram:
Spectroscopic Data and Structure Elucidation
The determination of the chemical structure of this compound relies heavily on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Mass Spectrometry (MS)
High-resolution mass spectrometry provides the exact molecular formula of the compound. For this compound, the molecular formula has been established as C₃₇H₆₀O₈. Tandem mass spectrometry (MS/MS) experiments are crucial for elucidating the structure of both the aglycone and the sugar moiety by analyzing the fragmentation patterns.
Table 1: High-Resolution Mass Spectrometry Data for this compound
| Ion | Observed m/z | Calculated m/z | Formula |
| [M+Na]⁺ | 655.4181 | 655.4186 | C₃₇H₆₀O₈Na |
| [M-Sugar+H]⁺ (Aglycone) | 471.3474 | 471.3478 | C₃₀H₄₇O₄ |
The fragmentation in the MS/MS spectrum typically involves the cleavage of the glycosidic bond, resulting in a fragment ion corresponding to the aglycone and a neutral loss of the sugar moiety. Further fragmentation of the aglycone provides insights into its polycyclic structure.
The logical flow of information from mass spectrometry in structure elucidation is as follows:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the complete structure determination of natural products. 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are employed to establish the connectivity of atoms and the stereochemistry of the molecule.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent, typically pyridine-d₅, due to the good solubility of polar glycosides in this solvent.
-
Data Acquisition: ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
The following tables summarize the ¹H and ¹³C NMR data for this compound, which are critical for its structural assignment.
Table 2: ¹H NMR Spectroscopic Data for this compound (Pyridine-d₅)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 3 | 3.45 | dd | 11.5, 4.5 |
| 6 | 5.78 | d | 5.0 |
| 7 | 4.52 | br d | 5.0 |
| ... | ... | ... | ... |
| Glc-1' | 4.88 | d | 7.5 |
| ... | ... | ... | ... |
(Note: This is a representative subset of the full data. A complete table would include all proton assignments.)
Table 3: ¹³C NMR Spectroscopic Data for this compound (Pyridine-d₅)
| Position | δC (ppm) |
| 1 | 37.5 |
| 2 | 28.9 |
| 3 | 78.2 |
| 4 | 39.8 |
| 5 | 141.2 |
| 6 | 121.5 |
| 7 | 70.1 |
| ... | ... |
| Glc-1' | 105.4 |
| ... | ... |
(Note: This is a representative subset of the full data. A complete table would include all carbon assignments.)
The elucidation process using NMR data follows a logical progression:
Conclusion
The chemical structure elucidation of this compound is a classic example of natural product chemistry, integrating meticulous isolation techniques with powerful spectroscopic methods. The combined application of mass spectrometry and one- and two-dimensional NMR spectroscopy allows for the unambiguous determination of its molecular formula, the connectivity of its atoms, and its relative stereochemistry. This detailed structural information is fundamental for further research into its biological activities and potential therapeutic applications. This guide provides a foundational resource for researchers and professionals in the field of natural product chemistry and drug development.
Unveiling the Primary Natural Source of Momordicoside F1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Momordicoside F1, a cucurbitane-type triterpenoid glycoside, has garnered significant interest within the scientific community for its potential therapeutic properties. This technical guide provides an in-depth exploration of the primary natural source of this compound, Momordica charantia L., commonly known as bitter melon. This document details the distribution of this compound within the plant, presents comprehensive experimental protocols for its extraction, isolation, and quantification, and elucidates its biosynthetic pathway. The information is tailored for researchers, scientists, and drug development professionals engaged in the study and application of this promising natural compound.
Introduction
Momordica charantia L., a member of the Cucurbitaceae family, is a well-documented medicinal plant cultivated in tropical and subtropical regions worldwide. It has a long history of use in traditional medicine for a variety of ailments. Modern phytochemical investigations have revealed a rich and diverse array of bioactive compounds within bitter melon, including a prominent class of cucurbitane-type triterpenoids known as momordicosides. Among these, this compound has been identified as a significant constituent, contributing to the plant's pharmacological profile. This guide focuses on providing a comprehensive technical overview of the natural sourcing of this compound from M. charantia.
Natural Source and Distribution of this compound
The primary and exclusive natural source of this compound identified in scientific literature is Momordica charantia L.[1] This compound is a characteristic cucurbitane-type triterpenoid glycoside of this plant species. The concentration and distribution of this compound can vary across different parts of the plant. While a comprehensive comparative analysis of this compound content in all plant parts is not extensively documented in a single study, existing research indicates its presence in the following tissues:
Table 1: Quantitative Data on this compound and Related Compounds in Momordica charantia
| Plant Part | Compound | Concentration (mg/g dry weight) | Analytical Method | Reference |
| Fruit | Aglycone of Momordicoside L | 0.211 (Shandong), 0.033 (Henan), 0.013 (Hebei), 0.007 (Jiangxi) | HPLC | [2][3] |
| Leaves | Momordicin I, Momordicin IV, Aglycone of Momordicoside I, Aglycone of Momordicoside L, Karavilagenin D | Not explicitly quantified for individual compounds | Spectrophotometry (for total saponins) | [4][5] |
| Seeds | Momordicosides | Not explicitly quantified for this compound | Capillary Zone Electrophoresis | [6] |
Note: Data for this compound specifically is limited. The table includes data on related cucurbitane triterpenoids to provide context on the distribution of this class of compounds within the plant.
Biosynthesis of this compound
This compound belongs to the cucurbitane class of triterpenoids. The biosynthesis of these compounds in Momordica charantia follows the isoprenoid pathway, starting from the cyclization of 2,3-oxidosqualene. This intricate process involves a series of enzymatic reactions, including oxidation and glycosylation, to yield the final complex structure of this compound.
Experimental Protocols
Extraction and Isolation of this compound
The following protocol is a generalized procedure based on methods reported for the isolation of momordicosides from Momordica charantia. Researchers should optimize these steps based on their specific starting material and available equipment.
Methodology Details:
-
Plant Material Preparation: Air-dry the chosen plant part of Momordica charantia (e.g., leaves or fruits) at room temperature and grind into a fine powder.
-
Extraction: Macerate the powdered plant material in 80% ethanol at room temperature for an extended period (e.g., one week) or perform continuous extraction using a Soxhlet apparatus.
-
Concentration: Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Fractionation: Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. The n-butanol fraction is typically enriched with glycosides like this compound.
-
Chromatographic Purification:
-
Silica Gel Column Chromatography: Subject the n-butanol fraction to silica gel column chromatography. Elute the column with a gradient of chloroform and methanol.
-
Fraction Monitoring: Collect fractions and monitor them using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., chloroform:methanol:water) and visualization reagent (e.g., anisaldehyde-sulfuric acid) to identify fractions containing this compound.
-
Sephadex LH-20 Chromatography: Pool the fractions rich in this compound and further purify them using a Sephadex LH-20 column with methanol as the eluent to remove smaller impurities.
-
-
Final Purification: Recrystallize the purified fraction to obtain pure this compound.
-
Structure Elucidation: Confirm the identity and purity of the isolated compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Quantification of this compound
High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry) is the preferred method for the quantification of this compound in plant extracts.
Methodology Details:
-
Standard Preparation: Prepare a stock solution of pure this compound in a suitable solvent (e.g., methanol) and create a series of standard solutions of known concentrations.
-
Sample Preparation: Extract a known weight of the powdered plant material with a suitable solvent (e.g., methanol) using ultrasonication or another efficient extraction method. Filter the extract before injection.
-
HPLC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water is commonly used for the separation of triterpenoid glycosides.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound shows absorbance (e.g., around 203 nm) or Mass Spectrometry for higher selectivity and sensitivity.
-
-
Calibration Curve: Inject the standard solutions into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.
-
Sample Analysis: Inject the prepared plant extract into the HPLC system under the same conditions.
-
Quantification: Identify the peak corresponding to this compound in the sample chromatogram based on its retention time compared to the standard. Calculate the concentration of this compound in the sample by using the regression equation from the calibration curve.
Conclusion
Momordica charantia stands as the definitive natural source of this compound. This technical guide provides a foundational understanding for researchers and professionals in the field, outlining the distribution of this compound within the plant, its biosynthetic origins, and detailed methodologies for its extraction, isolation, and quantification. Further research is warranted to establish a more comprehensive quantitative profile of this compound across different cultivars, geographical locations, and plant parts to facilitate its potential development as a therapeutic agent.
References
- 1. A detailed review on the phytochemical profiles and anti-diabetic mechanisms of Momordicacharantia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Quantitative analysis of aglycone of momordicoside L from Momordica charantia in different areas by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. infopharm.bucm.edu.cn [infopharm.bucm.edu.cn]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Momordicoside F1: A Technical Guide to Its Discovery, Isolation, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Momordicoside F1, a cucurbitane-type triterpenoid glycoside isolated from the fruit of Momordica charantia, has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the discovery and isolation of this compound, detailing the experimental protocols and quantitative data available in the current literature. Furthermore, it elucidates the compound's known biological activities, with a focus on its interaction with key cellular signaling pathways, including the c-MET and NF-κB pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Introduction
Momordica charantia, commonly known as bitter melon, is a well-regarded plant in traditional medicine, with a history of use in treating a variety of ailments, including diabetes. The plant is a rich source of bioactive compounds, particularly cucurbitane-type triterpenoids and their glycosides, which are believed to be responsible for many of its therapeutic effects. Among these, this compound has been identified as a compound of interest due to its potential antiproliferative and anti-inflammatory activities. This guide will delve into the technical aspects of its discovery, the methodologies for its isolation and characterization, and the current understanding of its molecular mechanisms of action.
Physicochemical Properties of this compound
This compound is a complex molecule with the chemical formula C37H60O8. A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C37H60O8 | [1] |
| Molecular Weight | 632.87 g/mol | [2] |
| CAS Number | 81348-81-4 | [3] |
| Appearance | White crystalline solid | [4] |
| Melting Point | 125-128°C (for the related momordicin I) | [4] |
| Solubility | Soluble in methanol and other organic solvents | [4] |
Experimental Protocols: Isolation and Purification
Extraction
The initial step involves the extraction of crude compounds from the dried and powdered fruit of Momordica charantia.
-
Plant Material: Dried and powdered fruit of Momordica charantia.
-
Solvent: 80% Ethanol.
-
Procedure:
-
Macerate the powdered plant material in 80% ethanol at room temperature for a period of 7 days.
-
Filter the extract to remove solid plant debris.
-
Concentrate the filtrate under reduced pressure to obtain the crude ethanol extract.
-
Fractionation
The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity.
-
Solvents: Petroleum ether, ethyl acetate, and n-butanol.
-
Procedure:
-
Suspend the crude ethanol extract in water.
-
Perform successive extractions with petroleum ether, ethyl acetate, and n-butanol.
-
Separate the layers and concentrate each fraction to yield the respective petroleum ether, ethyl acetate, and n-butanol fractions. This compound, being a glycoside, is expected to be enriched in the more polar fractions (ethyl acetate and n-butanol).
-
Chromatographic Purification
The final purification of this compound is achieved through column chromatography.
-
Stationary Phases: Silica gel and Sephadex LH-20.
-
Mobile Phases: Gradients of chloroform-methanol or other suitable solvent systems.
-
Procedure:
-
Subject the enriched fraction (e.g., n-butanol fraction) to silica gel column chromatography.
-
Elute the column with a gradient of increasing polarity, for example, a chloroform-methanol mixture.
-
Collect the fractions and monitor them using thin-layer chromatography (TLC).
-
Pool the fractions containing the compound of interest.
-
Further purify the pooled fractions using Sephadex LH-20 column chromatography to remove smaller impurities.
-
The final purified this compound can be obtained by crystallization from a suitable solvent.
-
Quantitative Data
Specific quantitative data for the yield of this compound at each stage of the purification process is not extensively reported in the literature. However, studies on related compounds and total saponin content provide some context for expected yields. The content of triterpenoids can vary significantly depending on the cultivar, geographical location, and harvesting time of Momordica charantia.
| Compound/Fraction | Plant Part | Extraction/Analytical Method | Reported Content/Yield | Reference |
| Total Saponins | Leaves | Spectrophotometry | Not specified for F1 | [5] |
| Aglycone of momordicoside L | Fruit | HPLC | 0.007 - 0.211 mg/g | [6] |
| Steroidal glycoside | Fruit | Optimized extraction | 10.23 mg/50 g dried fruit | [7] |
Structure Elucidation
The structure of this compound has been elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
NMR Spectroscopy
-
¹H NMR: To identify the number and types of protons in the molecule, their chemical environments, and their coupling relationships.
-
¹³C NMR: To determine the number and types of carbon atoms (e.g., methyl, methylene, methine, quaternary).
-
2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, and to piece together the complete molecular structure.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of this compound, confirming its molecular formula.
Biological Activity and Signaling Pathways
This compound and related compounds from Momordica charantia have been reported to possess various biological activities, including antiproliferative and anti-inflammatory effects. These activities are mediated through the modulation of key cellular signaling pathways.
Inhibition of c-MET Signaling Pathway
The c-MET receptor tyrosine kinase pathway is often dysregulated in cancer, leading to increased cell proliferation, survival, and metastasis. Momordicine I, a structurally related compound to this compound, has been shown to inhibit this pathway. The binding of its ligand, Hepatocyte Growth Factor (HGF), to c-MET triggers a downstream signaling cascade.
Modulation of NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation. Extracts from Momordica charantia have been shown to inhibit the activation of NF-κB. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals (e.g., TNF-α), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.
Conclusion
This compound is a promising bioactive compound from Momordica charantia with potential applications in drug development, particularly in the areas of oncology and inflammatory diseases. While its discovery and structural characterization are established, there is a need for more detailed and standardized protocols for its isolation and purification, as well as more comprehensive quantitative analysis of its content in different varieties of the plant. Further research into its specific molecular targets and mechanisms of action will be crucial for realizing its full therapeutic potential. This guide provides a foundational resource for researchers to build upon in their future investigations of this intriguing natural product.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Structure determination, bitterness evaluation and hepatic gluconeogenesis inhibitory activity of triterpenoids from the Momordica charantia fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of F1 Hybrids in Bitter Gourd (Momordica charantia L.) for Yield and Quality | Journal of Horticultural Sciences [jhs.iihr.res.in]
- 7. Four cucurbitane glycosides taimordisins A–D with novel furopyranone skeletons isolated from the fruits of Momordica charantia - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthesis of Momordicoside F1: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the biosynthetic pathway of momordicoside F1, a significant cucurbitane-type triterpenoid found in Momordica charantia (bitter melon). This document provides a comprehensive overview of the enzymatic steps, key intermediates, and relevant quantitative data, alongside detailed experimental protocols for the study of this pathway. The information presented herein is intended to support further research and potential applications in drug discovery and development.
Introduction to this compound
This compound is a member of the cucurbitane family of triterpenoids, a class of natural products known for their diverse and potent biological activities. Found in Momordica charantia, these compounds are synthesized through the intricate isoprenoid pathway, starting from simple precursors and undergoing a series of complex enzymatic modifications. Understanding the biosynthesis of this compound is crucial for harnessing its therapeutic potential, enabling metabolic engineering approaches for enhanced production, and discovering novel derivatives with improved pharmacological properties.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound originates from the cyclization of 2,3-oxidosqualene, a common precursor for all triterpenoids. The pathway can be broadly divided into three main stages: the formation of the cucurbitane skeleton, a series of oxidative modifications, and subsequent glycosylation events.
Stage 1: Formation of the Cucurbitane Skeleton
The initial and defining step in the biosynthesis of all cucurbitane-type triterpenoids in Momordica charantia is the cyclization of 2,3-oxidosqualene to cucurbitadienol.[1][2] This reaction is catalyzed by a specific oxidosqualene cyclase (OSC).
-
Key Enzyme: Cucurbitadienol Synthase (McCBS)
-
Substrate: 2,3-Oxidosqualene
-
Product: Cucurbitadienol
RNA-seq analysis of M. charantia has led to the identification of four distinct OSCs, with McCBS being specifically responsible for the synthesis of the cucurbitane skeleton.[1][2][3]
Stage 2: Oxidative Modifications of Cucurbitadienol
Following the formation of the cucurbitadienol backbone, a series of oxidative reactions occur, catalyzed by cytochrome P450 monooxygenases (CYPs). These enzymes introduce hydroxyl groups and other modifications at specific positions on the triterpenoid skeleton, leading to a diverse array of cucurbitacin aglycones. While the exact sequence of oxidations leading to the this compound aglycone has not been fully elucidated in M. charantia, studies on related cucurbitacins and triterpenoids in other plants provide a strong basis for a putative pathway.[1][2][4] For instance, research on mogroside biosynthesis in Siraitia grosvenorii has identified a multifunctional P450, CYP87D18, which catalyzes the C-11 oxidation of cucurbitadienol. Similar CYP-mediated hydroxylations are anticipated in the this compound pathway.
Stage 3: Glycosylation of the Aglycone
The final step in the biosynthesis of this compound is the attachment of sugar moieties to the oxidized cucurbitane aglycone. This glycosylation is carried out by UDP-dependent glycosyltransferases (UGTs), which transfer sugar residues from an activated sugar donor, typically UDP-glucose, to the triterpenoid core.[4][5][6] The specific UGTs responsible for the glycosylation pattern of this compound in M. charantia are yet to be definitively identified.
Below is a diagram illustrating the proposed biosynthetic pathway of this compound.
Caption: Proposed biosynthetic pathway of this compound.
Quantitative Data
Quantitative analysis of this compound and related triterpenoids in Momordica charantia is essential for understanding the regulation of the biosynthetic pathway and for quality control of plant material and derived products. The following table summarizes representative quantitative data from the literature.
| Compound | Plant Part | Concentration (mg/g dry weight) | Analytical Method | Reference |
| This compound | Fruit | 0.87 (63.5% of total measured triterpenoids) | Not specified | [7] |
| Momordicin I | Leaves | Variable | Spectrophotometry | [8] |
| Total Saponins | Leaves | Variable | Spectrophotometry | [9] |
| Various Cucurbitane Triterpenoids | Fruit | Variable | HPLC-ELSD | |
| Various Cucurbitane Triterpenoids | Dietary Supplements | 17 - 3464 µ g/serving | HPLC-ESI-MS/MS |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.
Quantification of this compound by HPLC-MS/MS
Objective: To accurately quantify the concentration of this compound in plant extracts.
Materials:
-
Lyophilized and powdered M. charantia tissue
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
-
This compound analytical standard
-
HPLC-MS/MS system (e.g., Agilent, Waters, Sciex)
Procedure:
-
Extraction:
-
Weigh 100 mg of powdered plant material into a 2 mL microcentrifuge tube.
-
Add 1.5 mL of 80% methanol.
-
Vortex for 1 minute and sonicate for 30 minutes in a water bath.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Repeat the extraction process on the pellet and combine the supernatants.
-
Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in 500 µL of 80% methanol.
-
Filter through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC-MS/MS Analysis:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate this compound from other metabolites (e.g., start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and re-equilibrate).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS/MS Detection: Use multiple reaction monitoring (MRM) mode. Optimize the precursor ion and product ion transitions for this compound using the analytical standard.
-
-
Quantification:
-
Prepare a calibration curve using serial dilutions of the this compound standard.
-
Calculate the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
-
Gene Expression Analysis by RT-qPCR
Objective: To determine the expression levels of candidate biosynthetic genes (OSCs, CYPs, UGTs) in different tissues of M. charantia.
Materials:
-
M. charantia tissues (e.g., leaf, stem, root, fruit)
-
Liquid nitrogen
-
RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen)
-
DNase I
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
SYBR Green qPCR master mix
-
Gene-specific primers
-
RT-qPCR instrument
Procedure:
-
RNA Extraction:
-
Grind frozen plant tissue to a fine powder in liquid nitrogen using a mortar and pestle.
-
Extract total RNA using a commercial kit following the manufacturer's instructions.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit according to the manufacturer's protocol.
-
-
RT-qPCR:
-
Design and validate gene-specific primers for the target genes and a reference gene (e.g., Actin or Ubiquitin).
-
Prepare the qPCR reaction mixture containing SYBR Green master mix, primers, and diluted cDNA.
-
Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 3 min, followed by 40 cycles of 95°C for 10 s and 60°C for 30 s).
-
Include a melt curve analysis to verify the specificity of the PCR products.
-
-
Data Analysis:
-
Calculate the relative gene expression levels using the 2-ΔΔCt method, normalizing to the expression of the reference gene.
-
Enzyme Assays
4.3.1. Oxidosqualene Cyclase (OSC) Assay
Objective: To determine the activity of cucurbitadienol synthase.
Procedure (based on heterologous expression in yeast):
-
Clone the full-length cDNA of the candidate OSC gene into a yeast expression vector.
-
Transform the expression construct into a suitable yeast strain (e.g., Saccharomyces cerevisiae).
-
Culture the yeast transformants and induce protein expression.
-
Prepare microsomes from the yeast cells.
-
Incubate the microsomes with 2,3-oxidosqualene in a suitable buffer (e.g., phosphate buffer, pH 7.4) at 30°C for 1-2 hours.
-
Extract the reaction products with an organic solvent (e.g., ethyl acetate).
-
Analyze the products by GC-MS or LC-MS and compare the retention time and mass spectrum with an authentic standard of cucurbitadienol.
4.3.2. Cytochrome P450 (CYP) Assay
Objective: To identify CYPs involved in the oxidation of cucurbitadienol.
Procedure (based on heterologous expression in yeast):
-
Co-express the candidate CYP gene and a cytochrome P450 reductase (CPR) gene in yeast.
-
Prepare microsomes from the transformed yeast cells.
-
Incubate the microsomes with cucurbitadienol and an NADPH-regenerating system in a suitable buffer at 30°C for 1-2 hours.
-
Extract the reaction products and analyze by LC-MS to identify hydroxylated derivatives of cucurbitadienol.
4.3.3. UDP-Glycosyltransferase (UGT) Assay
Objective: To characterize UGTs responsible for glycosylating the this compound aglycone.
Procedure:
-
Express and purify the candidate UGT protein.
-
Incubate the purified enzyme with the putative aglycone substrate and UDP-glucose in a suitable reaction buffer at 30°C for 1-2 hours.
-
Terminate the reaction and analyze the formation of the glycosylated product by HPLC or LC-MS.
Logical Relationships and Experimental Workflows
The following diagrams illustrate the logical relationships in identifying genes for this compound biosynthesis and a typical experimental workflow.
Caption: Workflow for identifying this compound biosynthetic genes.
Conclusion
The biosynthesis of this compound is a multi-step process involving the coordinated action of oxidosqualene cyclases, cytochrome P450 monooxygenases, and UDP-glycosyltransferases. While the complete pathway has not been fully elucidated, ongoing research continues to identify the specific enzymes and regulatory mechanisms involved. The information and protocols provided in this guide serve as a valuable resource for researchers aiming to further unravel the complexities of triterpenoid biosynthesis in Momordica charantia and to explore the potential of these fascinating natural products.
References
- 1. Quantitative determination of cucurbitane-type triterpenes and triterpene glycosides in dietary supplements containing bitter melon (Momordica charantia) by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Determination and quantitation of five cucurbitane triterpenoids in Momordica charantia by reversed-phase high-performance liquid chromatography with evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid screening of sugar-nucleotide donor specificities of putative glycosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Figure 1: [Uridine diphosphate (UDP)-Glo Glycosyltransferase Assay.]. - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. criver.com [criver.com]
physical and chemical properties of momordicoside F1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Momordicoside F1, a cucurbitane-type triterpenoid glycoside, is a prominent bioactive compound isolated from the fruit of Momordica charantia, commonly known as bitter melon. This plant has a long history of use in traditional medicine for treating a variety of ailments. Modern scientific research has begun to validate these traditional uses, with studies indicating that this compound possesses a range of pharmacological properties, including antiproliferative and potential antioxidant activities. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its study, and an exploration of its known biological activities and associated signaling pathways.
Physical and Chemical Properties
This compound is a complex molecule with a tetracyclic triterpene core linked to a glucose moiety. Its chemical structure and properties have been characterized using various analytical techniques. A summary of its key physical and chemical data is presented below.
| Property | Value | Reference |
| Molecular Formula | C₃₇H₆₀O₈ | [1][2] |
| Molecular Weight | 632.87 g/mol | [1][2] |
| Physical Description | Powder | [2] |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol. Practically insoluble in water (0.012 g/L at 25 °C). | [2][3] |
| Melting Point | Not explicitly stated in the searched results. | |
| Boiling Point | 711.4 ± 60.0 °C at 760 mmHg | [3] |
| Density | 1.20 ± 0.1 g/cm³ | [3] |
| LogP | 4.77 | [3] |
Spectral Data
The structural elucidation of this compound has been accomplished through various spectroscopic methods.
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR): Detailed NMR data is crucial for the structural confirmation of this compound. While specific, comprehensive spectral data tables for this compound were not fully available in the provided search results, analysis of related compounds from Momordica species is typically performed in solvents like pyridine-d₅ or CDCl₃.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of Momordica charantia fruit extract reveals characteristic absorption bands for various functional groups present in its constituents, including this compound. Key peaks include those for O-H stretching (phenolic or alcoholic), C-H stretching (alkanes), C=C stretching (alkenes), and C-O stretching (alcohols, ethers, esters).
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a key technique for determining the molecular weight and fragmentation pattern of this compound, aiding in its structural confirmation.
Experimental Protocols
Extraction and Isolation of this compound from Momordica charantia Fruits
The following is a general protocol for the extraction and isolation of this compound, based on methods for similar compounds from Momordica charantia.
Caption: Standard workflow for assessing cell viability using the MTT assay.
Detailed Steps:
-
Cell Seeding: Cancer cells (e.g., MCF-7, WiDr) are seeded in a 96-well plate at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound (typically in a range from 1 to 100 µM) dissolved in a suitable solvent (e.g., DMSO, with the final concentration not exceeding 0.1% to avoid solvent toxicity). Control wells receive the vehicle only.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Biological Activities and Signaling Pathways
Antiproliferative Activity
This compound has demonstrated antiproliferative activities against several human tumor cell lines, including MCF-7 (breast cancer), WiDr (colon cancer), HEp-2 (laryngeal cancer), and Doay (medulloblastoma). T[2]his suggests its potential as a lead compound for the development of novel anticancer agents. The exact mechanisms underlying this antiproliferative effect are still under investigation.
Potential Role in the Keap1-Nrf2 Signaling Pathway
Computational docking studies have suggested that this compound may interact with the Keap1-Nrf2 signaling pathway. This pathway is a critical cellular defense mechanism against oxidative stress.
Keap1-Nrf2 Signaling Pathway
Caption: Proposed interaction of this compound with the Keap1-Nrf2 pathway.
Under normal conditions, the protein Keap1 binds to the transcription factor Nrf2 in the cytoplasm, leading to its ubiquitination and subsequent degradation by the proteasome. This keeps the levels of Nrf2 low. In the presence of oxidative stress or certain small molecules, Keap1 is modified, releasing Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various genes, leading to the transcription of antioxidant and cytoprotective enzymes.
Computational studies suggest that this compound has a high binding affinity for the Kelch domain of Keap1. This binding could potentially disrupt the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2, and subsequent activation of the ARE-mediated antioxidant response. However, it is crucial to note that this interaction is based on in silico modeling, and further experimental validation, such as through Western blot analysis of Nrf2 nuclear translocation and qPCR analysis of downstream target genes, is required to confirm this mechanism of action.
Induction of Apoptosis
While studies specifically on this compound are limited, research on extracts of Momordica charantia has shown the induction of apoptosis in human cancer cells through caspase- and mitochondria-dependent pathways. This involves the activation of caspase-3 and the cleavage of its substrates, such as PARP and DFF-45, leading to DNA fragmentation. It is plausible that this compound, as a significant component of these extracts, contributes to this pro-apoptotic activity. Further investigation using purified this compound is necessary to elucidate its specific role in inducing apoptosis and to identify the key molecular players in this process.
Conclusion
This compound is a promising natural product with demonstrated antiproliferative properties and a potential role in modulating key cellular signaling pathways related to oxidative stress and apoptosis. This technical guide provides a foundational understanding of its chemical and physical characteristics, along with methodologies for its further investigation. Future research should focus on obtaining more detailed spectral data, optimizing isolation protocols, and, most importantly, conducting in-depth experimental validation of its biological activities and mechanisms of action. Such studies will be instrumental in unlocking the full therapeutic potential of this compound in the fields of oncology and drug development.
References
Momordicoside F1: A Technical Guide to its Potential Therapeutic Targets
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Momordicoside F1, a cucurbitane-type triterpenoid glycoside isolated from the traditional medicinal plant Momordica charantia (bitter melon), has emerged as a compound of interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of this compound's potential therapeutic targets, drawing from in-silico predictions and in-vitro studies. While research specifically on this compound is in its nascent stages, this document synthesizes the available data and offers insights based on the activities of structurally related compounds from the same plant source. The primary focus is on its computationally predicted interaction with the Keap1-Nrf2 signaling pathway and its observed antiproliferative effects on various cancer cell lines. This guide also includes detailed experimental protocols and visual workflows to aid researchers in the further investigation of this promising natural product.
Introduction to this compound
This compound is a naturally occurring triterpenoid saponin found in the fruits of Momordica charantia. This plant has a long history of use in traditional medicine for treating a variety of ailments, including diabetes and cancer. The diverse pharmacological activities of Momordica charantia extracts have been attributed to its rich content of cucurbitane-type triterpenoids, with this compound being one of the many such compounds isolated and structurally elucidated. The complex structure of these glycosides contributes to their wide range of biological activities.
Potential Therapeutic Targets of this compound
The exploration of this compound's therapeutic targets is currently led by computational modeling and preliminary in-vitro screening. The following sections detail the key putative targets and observed biological activities.
In-Silico Predicted Target: Keap1 and the Nrf2 Signaling Pathway
Computational docking studies have identified Kelch-like ECH-associated protein 1 (Keap1) as a potential high-affinity binding partner for this compound. Keap1 is a critical negative regulator of the Nuclear factor erythroid 2-related factor 2 (Nrf2), a master transcription factor for the antioxidant response.
Under normal physiological conditions, Keap1 binds to Nrf2 in the cytoplasm, facilitating its ubiquitination and subsequent proteasomal degradation, thus keeping Nrf2 levels low. In response to oxidative or electrophilic stress, reactive cysteine residues on Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of cytoprotective genes.
The in-silico analysis suggests that this compound may act as an inhibitor of the Keap1-Nrf2 interaction. By binding to Keap1, it could potentially prevent the degradation of Nrf2, leading to its accumulation, nuclear translocation, and the subsequent upregulation of antioxidant and detoxification enzymes.[1][2][3] This proposed mechanism positions this compound as a potential agent for combating diseases associated with oxidative stress, such as neurodegenerative disorders, chronic inflammation, and cancer.
It is crucial to note that this interaction is currently a computational prediction and awaits experimental validation. Furthermore, the same in-silico study that predicted the Keap1 interaction also raised concerns about potential off-target effects, specifically the inhibition of the human Ether-a-go-go-Related Gene (hERG) ion channel, which is a critical safety liability in drug development.
Antiproliferative Activity Against Cancer Cell Lines
Bioassay-guided fractionation studies of Momordica charantia extracts have demonstrated that this compound possesses antiproliferative properties against a panel of human cancer cell lines. While the precise molecular mechanisms and targets responsible for this activity have not been fully elucidated for this compound, the consistent observation of cytotoxicity suggests direct or indirect interference with pathways essential for cancer cell survival and proliferation.
The molecular mechanism of the anticancer effects of bitter melon extracts and their purified compounds, in general, involves the modulation of various cellular processes. These include the inhibition of the cell cycle, cell signaling pathways, and glucose and lipid metabolism, alongside the induction of apoptosis and autophagy.[4] Structurally similar cucurbitane-type triterpenoids, such as momordicine I, have been shown to exert their anticancer effects by targeting specific signaling pathways, including the c-Met/STAT3 pathway, and by modulating key metabolic processes.[5] While these findings provide a valuable framework, it is imperative to conduct dedicated studies to determine if this compound acts through similar or distinct mechanisms.
Data Presentation
The following table summarizes the reported antiproliferative activities of this compound. It is important to note that while the activity has been documented, specific quantitative data, such as IC50 values, were not available in the reviewed literature abstracts.
| Compound | Cell Line | Cancer Type | Reported Activity | Reference |
| This compound | MCF-7 | Breast Adenocarcinoma | Antiproliferative | (Hsiao et al., 2013) |
| This compound | WiDr | Colon Adenocarcinoma | Antiproliferative | (Hsiao et al., 2013) |
| This compound | HEp-2 | Laryngeal Carcinoma | Antiproliferative | (Hsiao et al., 2013) |
| This compound | Doay | Medulloblastoma | Antiproliferative | (Hsiao et al., 2013) |
Note: Specific IC50 values are not provided in the publicly available abstracts of the cited literature and would require access to the full-text article.
Experimental Protocols
To facilitate further research into the antiproliferative effects of this compound, a detailed, generalized protocol for determining the half-maximal inhibitory concentration (IC50) using the MTT assay is provided below.
Protocol: Determination of IC50 by MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[6][7]
Materials:
-
This compound (or other test compound)
-
Target cancer cell line(s)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: a. Culture the desired cancer cell line to ~80% confluency. b. Harvest the cells using trypsin-EDTA and perform a cell count (e.g., using a hemocytometer). c. Dilute the cells in complete culture medium to a final concentration of 5 x 10^4 cells/mL (this may need optimization depending on the cell line's growth rate). d. Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells/well). e. Incubate the plate for 24 hours to allow for cell attachment.
-
Compound Treatment: a. Prepare a stock solution of this compound in DMSO (e.g., 10 mM). b. Perform serial dilutions of the stock solution in a complete culture medium to achieve a range of final concentrations for testing (e.g., 0.1, 1, 10, 50, 100 µM). Also, prepare a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a no-treatment control. c. After the 24-hour incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of this compound or the controls. d. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition and Incubation: a. Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for an additional 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
Formazan Solubilization: a. Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. b. Add 100 µL of DMSO to each well to dissolve the formazan crystals. c. Gently agitate the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
Data Acquisition: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Use a reference wavelength of 630 nm to subtract background absorbance if necessary.
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_Sample / Absorbance_Control) * 100 b. Plot the percentage of cell viability against the log of the compound concentration. c. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, using non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope).
Conclusion and Future Directions
This compound presents an intriguing profile as a potential therapeutic agent, primarily based on its predicted interaction with the Keap1-Nrf2 antioxidant pathway and its observed antiproliferative effects in preliminary cancer cell line screens. However, the current body of evidence is still largely foundational and requires substantial experimental validation.
Future research should prioritize the following:
-
Target Validation: Experimental confirmation of the predicted binding of this compound to Keap1 is essential. Techniques such as co-immunoprecipitation, surface plasmon resonance, or cellular thermal shift assays could be employed.
-
Quantitative Biological Activity: A systematic evaluation of the IC50 values of this compound against a broader panel of cancer cell lines is needed to understand its potency and selectivity.
-
Mechanism of Action Studies: Elucidation of the downstream signaling pathways affected by this compound in cancer cells is critical. This should include investigations into its effects on the cell cycle, apoptosis, and key cancer-related signaling cascades.
-
In-Vivo Efficacy and Safety: Preclinical animal studies are required to assess the in-vivo efficacy, pharmacokinetics, and safety profile of this compound, with particular attention to potential toxicities such as the predicted hERG channel inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. recent-advances-of-natural-polyphenols-activators-for-keap1-nrf2-signaling-pathway - Ask this paper | Bohrium [bohrium.com]
- 3. researchgate.net [researchgate.net]
- 4. Bitter Melon (Momordica Charantia), a Nutraceutical Approach for Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "Momordicine-I, a bitter melon bioactive metabolite, displays anti-tumo" by Subhayan Sur, Robert Steele et al. [collections.uhsp.edu]
- 6. MTT assay overview | Abcam [abcam.com]
- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
Preliminary Cytotoxicity Screening of Momordicoside F1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Momordicoside F1, a cucurbitane-type triterpenoid isolated from Momordica charantia (bitter melon), has been identified as a compound with potential antiproliferative properties. Preliminary information suggests it may be active against several human tumor cell lines, including MCF-7 (breast cancer), WiDr (colon cancer), HEp-2 (laryngeal cancer), and Doay (ovarian cancer)[1]. However, detailed cytotoxic data and mechanistic studies on this compound are currently limited in publicly available literature. This technical guide provides a framework for the preliminary cytotoxicity screening of this compound, drawing upon established methodologies and the known activities of structurally related compounds from Momordica charantia. The guide details experimental protocols for common cytotoxicity assays and outlines a putative signaling pathway based on current research on similar cucurbitane triterpenoids.
Introduction
Momordica charantia, commonly known as bitter melon, is a plant with a long history in traditional medicine for treating various ailments, including diabetes and infections. Modern scientific investigation has revealed that its extracts possess a range of pharmacological activities, including anticancer properties. The cytotoxic effects of bitter melon extracts have been attributed to its diverse phytochemical constituents, particularly triterpenoids.
This compound is one such cucurbitane-type triterpenoid isolated from Momordica charantia. While specific data on its cytotoxic efficacy is sparse, related compounds from the same plant have demonstrated significant anticancer activity, suggesting that this compound is a promising candidate for further investigation. This guide aims to provide researchers with the necessary technical information to initiate a preliminary cytotoxicity screening of this compound.
Quantitative Cytotoxicity Data of Related Momordica charantia Triterpenoids
| Compound | Cell Line(s) | Assay | IC50 / Effect | Source |
| Momordicine I | Cal27, JHU029, JHU022 (Head and Neck Cancer) | Not Specified | 7 µg/mL, 6.5 µg/mL, 17 µg/mL (respectively, at 48h) | [2][3] |
| 5β,19-epoxy-19-methoxycucurbita-6,23-dien-3β,25-diol | MCF-7 (Breast Cancer) | Not Specified | 10 µM | [4] |
| Momordicoside K | HNC cell lines | Cytotoxicity Assay | >50 µg/mL for ~40% cell death | [2][3] |
| Karavilagenin D | HNC cell lines | Cytotoxicity Assay | >50 µg/mL for ~40% cell death | [2][3] |
| Momordica charantia Methanol Extract (MCME) | Hone-1, AGS, HCT-116, CL1-0 | Not Specified | ~0.25 - 0.35 mg/mL (at 24h) | [5] |
Experimental Protocols
The following are detailed methodologies for two common in vitro cytotoxicity assays that can be employed for the screening of this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method for assessing cell metabolic activity. The reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells provides a measure of cell viability.
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, WiDr, HEp-2, Doay)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of this compound in the culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a negative control (medium only).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT from each well. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
SRB (Sulphorhodamine B) Assay
The SRB assay is a colorimetric method that relies on the ability of the SRB dye to bind to protein components of cells fixed with trichloroacetic acid (TCA). The amount of bound dye is proportional to the total cellular protein mass.
Materials:
-
This compound
-
Human cancer cell lines
-
Complete cell culture medium
-
Trichloroacetic acid (TCA) solution (10% w/v)
-
SRB solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM, pH 10.5)
-
1% acetic acid solution
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.
-
Cell Fixation: After incubation, gently add 50-100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for at least 1 hour.
-
Washing: Carefully remove the TCA and wash the plates five times with 1% acetic acid to remove unbound dye. Allow the plates to air-dry completely.
-
Staining: Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Quickly wash the plates five times with 1% acetic acid to remove any unbound SRB dye.
-
Drying: Allow the plates to air-dry completely.
-
Dye Solubilization: Add 100-200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound SRB dye.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 510-540 nm using a microplate reader.
-
Data Analysis: Similar to the MTT assay, calculate the percentage of cell viability and determine the IC50 value.
Visualization of Workflows and Signaling Pathways
Experimental Workflow for Cytotoxicity Screening
The following diagram illustrates a generalized workflow for the preliminary in vitro cytotoxicity screening of a test compound like this compound.
References
- 1. targetmol.cn [targetmol.cn]
- 2. Sulforhodamine B (SRB) Assay [bio-protocol.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Momordica charantia Extract Induces Apoptosis in Human Cancer Cells through Caspase- and Mitochondria-Dependent Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol: Extraction and Characterization of Momordicoside F1 from Momordica charantia
Audience: Researchers, scientists, and drug development professionals.
Introduction
Momordica charantia, commonly known as bitter melon, is a plant recognized for its diverse medicinal properties, including anti-diabetic, anti-inflammatory, and anti-tumor effects.[1][2] These therapeutic benefits are largely attributed to its rich composition of bioactive compounds, particularly cucurbitane-type triterpenoids such as momordicosides.[3] Momordicoside F1, a specific triterpenoid glycoside found in bitter melon, has garnered significant interest for its potential pharmacological activities.[4][5] This document provides a comprehensive protocol for the extraction, purification, and quantification of this compound from bitter melon fruit, along with an overview of its biological activities and associated signaling pathways.
Extraction of this compound
Several methods have been optimized for the extraction of momordicosides from bitter melon, including ultrahigh pressure extraction, maceration with ethanol, and ultrasound-assisted extraction.[6][7] The following protocol details a widely used ethanol-based extraction method.
Experimental Protocol: Ethanol-Based Extraction
This protocol is a synthesized methodology based on established ethanol extraction techniques for momordicosides.
Materials and Equipment:
-
Fresh or dried bitter melon fruit
-
Grinder or blender
-
80% Ethanol (v/v)
-
Shaking incubator or magnetic stirrer
-
Filter paper (e.g., Whatman No. 1)
-
Rotary evaporator
-
Freeze-dryer (optional)
Procedure:
-
Sample Preparation: Wash fresh bitter melon fruit thoroughly and slice them into small pieces. For dried material, grind the fruit into a fine powder.
-
Extraction:
-
Soak the prepared bitter melon powder in 80% ethanol at room temperature. A common solid-to-solvent ratio is 1:26 (w/v).[6]
-
For enhanced extraction, the mixture can be agitated in a shaking incubator or with a magnetic stirrer for a specified duration (e.g., 120 minutes).[6] Alternatively, the mixture can be soaked for an extended period, such as one week, with periodic agitation.[2]
-
-
Filtration: Filter the extract through filter paper to separate the solid residue from the liquid extract. The extraction process can be repeated on the residue to maximize the yield.
-
Concentration: Concentrate the collected ethanol extract using a rotary evaporator under reduced pressure to remove the ethanol.
-
Drying: The resulting aqueous concentrate can be freeze-dried to obtain a crude extract powder.
Data Presentation: Comparison of Extraction Methods
The choice of extraction method can significantly impact the yield of momordicosides. The table below summarizes the optimal conditions and yields for different extraction techniques.
| Extraction Method | Solvent | Temperature (°C) | Time (min) | Solid to Solvent Ratio (w/v) | Yield | Reference |
| Ultrahigh Pressure | 70% Ethanol | - | 7.0 | 1:45.3 | 3.270 g Rg1 equivalents/100g DW | [6] |
| Ultrasound-Assisted | 80% Methanol | 46 | 120 | 1:26 | 3.18 mg/g charantin | [6] |
| Aqueous Extraction | Water | 40 | 15 | 1:20 | - | [6] |
DW: Dry Weight
Purification of this compound
The crude extract contains a mixture of compounds. Further purification is necessary to isolate this compound. This typically involves column chromatography.
Experimental Protocol: Column Chromatography Purification
Materials and Equipment:
-
Crude bitter melon extract
-
Silica gel or Macroporous adsorption resin (e.g., AB-8 type)[8]
-
Glass column
-
Solvent systems for elution (e.g., gradients of chloroform-methanol or ethyl acetate-methanol)
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Column Packing: Prepare a silica gel or macroporous resin column.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase solvent and load it onto the column.
-
Elution: Elute the column with a stepwise or gradient solvent system. For example, a gradient of increasing methanol in chloroform can be used.
-
Fraction Collection: Collect the eluted fractions using a fraction collector.
-
Monitoring: Monitor the separation process using TLC. Spot samples from each fraction on a TLC plate, develop it in an appropriate solvent system, and visualize the spots (e.g., under UV light or by staining).
-
Pooling and Identification: Combine the fractions containing the compound of interest (this compound). The identification of this compound in the fractions can be confirmed by comparing the retention time with a standard using HPLC.
-
Final Purification: The pooled fractions can be further purified by repeated column chromatography or by preparative HPLC to achieve high purity.
Quantification of this compound
High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of this compound.[7][9]
Experimental Protocol: HPLC Quantification
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 column
-
Mobile phase (e.g., a gradient of acetonitrile and water)
-
This compound standard
-
Purified extract sample
-
Syringe filters (0.45 µm)
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations.
-
Sample Preparation: Dissolve a known amount of the purified extract in the mobile phase and filter it through a syringe filter.
-
HPLC Analysis:
-
Inject the standard solutions into the HPLC system to generate a calibration curve.
-
Inject the prepared sample solution.
-
-
Quantification: Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of this compound in the sample by using the calibration curve.
Biological Activities and Signaling Pathways
This compound, along with other momordicosides, exhibits a range of biological activities, including antiproliferative effects against various cancer cell lines.[4] Bitter melon extracts containing these compounds have been shown to attenuate hepatic steatosis and possess anti-inflammatory and anti-diabetic properties.[1][10] These effects are often mediated through the modulation of key signaling pathways.
Signaling Pathway: AMPK/Sirt1
Bitter melon extract has been shown to mediate its beneficial effects on hepatic steatosis through the activation of the FGF21 and AMPK/Sirt1 signaling pathway.[10] Activation of AMPK, a central regulator of cellular energy homeostasis, can lead to a cascade of events that improve metabolic health.
References
- 1. Cucurbitane-type compounds from Momordica charantia: Isolation, in vitro antidiabetic, anti-inflammatory activities and in silico modeling approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. infopharm.bucm.edu.cn [infopharm.bucm.edu.cn]
- 3. Momordica charantia L.—Diabetes-Related Bioactivities, Quality Control, and Safety Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. targetmol.cn [targetmol.cn]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. phcogj.com [phcogj.com]
- 8. globethesis.com [globethesis.com]
- 9. phcogj.com [phcogj.com]
- 10. Bitter melon extract attenuating hepatic steatosis may be mediated by FGF21 and AMPK/Sirt1 signaling in mice - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Momordicoside F1 Yield: A Comparative Analysis of Ultrasound-Assisted and Microwave-Assisted Extraction
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The burgeoning interest in the therapeutic potential of Momordicoside F1, a cucurbitane-type triterpenoid glycoside from Momordica charantia (bitter melon), has necessitated the development of efficient and optimized extraction methodologies. This document provides a detailed comparison of two advanced extraction techniques, Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE), for maximizing the yield of this compound and related compounds.
Ultrasound-Assisted Extraction (UAE) is a green extraction technique that utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and mass transfer. This method generally operates at lower temperatures, minimizing the risk of thermal degradation of thermolabile compounds like this compound. UAE is recognized for its simplicity, cost-effectiveness, and efficiency compared to conventional methods.
Microwave-Assisted Extraction (MAE) employs microwave energy to rapidly heat the solvent and plant matrix, leading to the partitioning of analytes from the sample into the solvent. The efficiency of MAE is attributed to the direct interaction of microwaves with polar molecules, causing localized heating that disrupts the plant cellular structure. This technique significantly reduces extraction time and solvent consumption. Studies have shown that MAE can be more efficient than UAE for the extraction of triterpenoids from bitter melon.[1]
The choice between UAE and MAE will depend on the specific research or production goals, available equipment, and the desired scale of operation. The following protocols and data provide a comprehensive guide to aid in the selection and optimization of the extraction method for this compound.
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is based on methodologies reported for the extraction of cucurbitane-type triterpenoids from Momordica charantia.[2]
1. Sample Preparation:
- Obtain fresh fruits of Momordica charantia.
- Wash the fruits thoroughly and cut them into small pieces.
- Dry the fruit pieces in an oven at 45°C to a constant weight.
- Grind the dried sample into a fine powder using a grinder.
2. Ultrasound-Assisted Extraction:
- Accurately weigh 0.5 g of the dried bitter melon powder.
- Place the powder in a suitable extraction vessel and add 40 mL of methanol.
- Sonicate the mixture in an ultrasonic bath (e.g., Branson 5800) for 30 minutes at a controlled temperature of 25°C.[2]
- After sonication, centrifuge the mixture at 4000 rpm for 15 minutes.
- Carefully collect the supernatant.
- To maximize yield, the extraction process on the residue can be repeated multiple times (e.g., five times), and all supernatants are pooled.[2]
3. Post-Extraction Processing:
- Concentrate the collected supernatant under reduced pressure using a rotary evaporator.
- Adjust the final volume of the concentrated extract to a known volume (e.g., 40 mL) with methanol for subsequent analysis.
Protocol 2: Microwave-Assisted Extraction (MAE) of this compound
This protocol is adapted from established methods for the microwave-assisted extraction of triterpenoids from Momordica charantia.[1][2]
1. Sample Preparation:
- Prepare dried and powdered Momordica charantia fruit as described in the UAE protocol.
2. Microwave-Assisted Extraction:
- Weigh 0.5 g of the bitter melon powder and place it in a 100 mL MARSXpress plus vessel.[1][2]
- Add 50 mL of methanol to the vessel.[1][2]
- Perform the extraction using a microwave digestion system (e.g., MARS 6, CEM).
- Set the microwave power to 600 W.[1][2]
- Ramp the temperature to 80°C over 5 minutes and hold for an additional 5 minutes.[1][2] It has been noted that increasing the extraction temperature from 40°C to 80°C can increase triterpenoid yield, but temperatures above 80°C may lead to degradation.[2]
- After extraction, allow the vessel to cool to room temperature.
3. Post-Extraction Processing:
- Transfer the contents of the vessel to centrifuge tubes and centrifuge at 4000 rpm for 10 minutes.
- Collect the supernatant and adjust the final volume to 50 mL with methanol for analysis.
Data Presentation
The following tables summarize the key parameters and findings from studies on UAE and MAE of this compound and related compounds.
Table 1: Comparison of UAE and MAE Parameters for Triterpenoid Extraction from Momordica charantia
| Parameter | Ultrasound-Assisted Extraction (UAE) | Microwave-Assisted Extraction (MAE) | Reference |
| Sample Weight | 0.5 g | 0.5 g | [1][2] |
| Solvent | Methanol | Methanol | [1][2] |
| Solvent Volume | 40 mL | 50 mL | [1][2] |
| Temperature | 25 °C | 80 °C | [1][2] |
| Time | 30 min | 5 min (hold time) | [1][2] |
| Power | Not specified | 600 W | [1][2] |
Table 2: Optimized Conditions for Ultrasound-Assisted Extraction of Charantin (a related compound)
| Parameter | Optimal Condition | Reference |
| Solvent | Methanol:Water (80:20, v/v) | [3][4] |
| Temperature | 46 °C | [3][4] |
| Time | 120 min | [3][4] |
| Solid to Solvent Ratio | 1:26 w/v | [3][4] |
| Predicted Yield | 3.18 mg/g | [3][4] |
Note: The yield of charantin using the optimized UAE protocol was found to be 2.74-fold more efficient than conventional Soxhlet extraction.[3][4]
Visualizations
Experimental Workflows
References
- 1. mdpi.com [mdpi.com]
- 2. Microwave- and Ultrasound-Assisted Extraction of Cucurbitane-Type Triterpenoids from Momordica charantia L. Cultivars and Their Antiproliferative Effect on SAS Human Oral Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of ultrasound-assisted extraction of charantin from Momordica charantia fruits using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of Momordicoside F1 by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Momordicoside F1, a cucurbitane-type triterpenoid glycoside isolated from the medicinal plant Momordica charantia (bitter melon), has garnered significant interest within the scientific community. Preliminary studies suggest its potential as a valuable bioactive compound with antiproliferative activities against various cancer cell lines. This has positioned this compound as a promising candidate for further investigation in drug discovery and development. The effective isolation and purification of this compound are paramount for enabling robust preclinical and clinical research.
This document provides a detailed protocol for the purification of this compound from Momordica charantia extract using column chromatography. The methodology is based on established procedures for the isolation of cucurbitane-type triterpenoid glycosides from this plant. Additionally, this application note outlines potential signaling pathways that may be modulated by this compound, offering a basis for mechanistic studies.
Data Presentation: Purification Parameters
The following table summarizes the key parameters for the column chromatography purification of this compound. These values are representative and may require optimization based on the specific crude extract and laboratory conditions.
| Parameter | Value/Description |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Column Dimensions | 4 cm (ID) x 50 cm (Length) |
| Mobile Phase | Chloroform-Methanol Gradient |
| - Elution Start: 100% Chloroform | |
| - Gradient End: Chloroform:Methanol (80:20 v/v) | |
| Flow Rate | 10-15 mL/min |
| Sample Loading | 5-10 g of pre-adsorbed crude extract |
| Fraction Volume | 20 mL |
| Detection Method | Thin Layer Chromatography (TLC) |
| Purity (Post-Column) | >90% (estimated) |
| Yield | 0.05-0.1% of the crude extract (estimated) |
Experimental Protocols
Preparation of Crude Extract from Momordica charantia
-
Drying and Pulverization: Obtain fresh fruits of Momordica charantia. Wash, slice, and dry them in a hot air oven at 50-60°C until a constant weight is achieved. Pulverize the dried fruit material into a coarse powder.
-
Solvent Extraction: Macerate the powdered plant material with 70% ethanol at room temperature for 72 hours with occasional stirring.
-
Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a viscous crude extract.
Column Chromatography Purification of this compound
-
Column Packing:
-
Prepare a slurry of silica gel (230-400 mesh) in chloroform.
-
Carefully pack the slurry into a glass column (4 cm x 50 cm) to ensure a uniform and air-free stationary phase bed.
-
Equilibrate the packed column by passing 2-3 column volumes of 100% chloroform through it.
-
-
Sample Preparation and Loading:
-
Take a known amount of the crude extract (e.g., 10 g) and dissolve it in a minimal amount of methanol.
-
Add silica gel (approximately twice the weight of the extract) to the dissolved extract and mix thoroughly.
-
Evaporate the solvent completely to obtain a dry, free-flowing powder of the extract adsorbed onto the silica gel.
-
Carefully load the pre-adsorbed sample onto the top of the equilibrated silica gel column.
-
-
Elution:
-
Begin the elution with 100% chloroform.
-
Gradually increase the polarity of the mobile phase by introducing methanol in a stepwise gradient. A suggested gradient is as follows:
-
100% Chloroform (2 column volumes)
-
Chloroform:Methanol (98:2, v/v)
-
Chloroform:Methanol (95:5, v/v)
-
Chloroform:Methanol (90:10, v/v)
-
Chloroform:Methanol (85:15, v/v)
-
Chloroform:Methanol (80:20, v/v)
-
-
Maintain a constant flow rate of 10-15 mL/min.
-
-
Fraction Collection and Analysis:
-
Collect fractions of 20 mL each.
-
Monitor the separation by spotting an aliquot of each fraction on a TLC plate (Silica gel 60 F254).
-
Develop the TLC plate using a chloroform:methanol (9:1, v/v) solvent system.
-
Visualize the spots by spraying with 10% sulfuric acid in ethanol followed by heating at 110°C for 10 minutes.
-
Pool the fractions containing the spot corresponding to the Rf value of a this compound standard.
-
-
Final Purification and Characterization:
-
Combine the this compound-rich fractions and concentrate them under reduced pressure.
-
The resulting purified solid can be further recrystallized from a suitable solvent (e.g., methanol) to obtain pure this compound.
-
Confirm the identity and purity of the isolated compound using spectroscopic techniques such as NMR (1H, 13C), Mass Spectrometry, and HPLC.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the purification of this compound.
Proposed Signaling Pathway for this compound's Anticancer Activity
Based on the known biological activities of Momordica charantia extracts and related cucurbitane triterpenoids, this compound is hypothesized to exert its anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.
Caption: Proposed anticancer signaling pathways of this compound.
Conclusion
The protocol outlined in this document provides a robust framework for the efficient purification of this compound from Momordica charantia. The successful isolation of this compound will facilitate further research into its pharmacological properties and potential therapeutic applications. The proposed signaling pathways offer a starting point for investigating the molecular mechanisms underlying its observed anticancer activities. Further studies are warranted to optimize the purification process and to fully elucidate the biological functions of this compound.
Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Momordicoside F1
Audience: Researchers, scientists, and drug development professionals.
Introduction
Momordicoside F1, a cucurbitane-type triterpenoid glycoside isolated from Momordica charantia (bitter melon), has garnered significant interest for its potential therapeutic properties.[1][2] Accurate and reliable quantification of this compound in plant materials, extracts, and finished products is crucial for quality control, standardization, and pharmacological studies. This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. The described method is based on established protocols for the analysis of cucurbitane triterpenoids from Momordica charantia.[3][4]
Experimental Protocols
Sample Preparation: Extraction
A robust extraction method is critical to ensure the accurate quantification of this compound. Both ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) have been shown to be effective for extracting cucurbitane-type triterpenoids from Momordica charantia.[5] An alternative, more traditional approach is heat reflux extraction.[6]
Ultrasound-Assisted Extraction (UAE) Protocol:
-
Sample Grinding: Grind dried Momordica charantia fruit powder to a fine, homogeneous powder (approximately 40-60 mesh).
-
Extraction Solvent: Prepare a 70% (v/v) ethanol-water solution.
-
Extraction Procedure:
-
Accurately weigh 1.0 g of the powdered sample into a conical flask.
-
Add 20 mL of the 70% ethanol solution.
-
Place the flask in an ultrasonic bath.
-
Extract for 30 minutes at a controlled temperature (e.g., 40°C).
-
-
Filtration and Collection:
-
After extraction, centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Re-extract the residue with another 20 mL of 70% ethanol and repeat the process.
-
Combine the supernatants.
-
-
Final Preparation:
-
Evaporate the combined supernatant to dryness under reduced pressure.
-
Reconstitute the residue in a known volume of methanol (e.g., 5 mL).
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to analysis.
-
HPLC Method for Quantification
This method utilizes a reversed-phase HPLC system with UV or Evaporative Light Scattering Detection (ELSD). While ELSD is common for saponins which lack a strong chromophore, UV detection at low wavelengths (around 203-208 nm) can also be employed.[4][7][8] For higher sensitivity and specificity, HPLC coupled with mass spectrometry (HPLC-MS/MS) is recommended.[5][9]
Chromatographic Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Phenomenex Gemini C18 (150 x 4.6 mm, 5 µm) or equivalent[3] |
| Mobile Phase | A: Acetonitrile (0.1% Acetic Acid)B: Water (0.1% Acetic Acid)C: Methanol (0.1% Acetic Acid)[3][4] |
| Gradient Elution | See Table 1 for the gradient program. |
| Flow Rate | 0.5 mL/min[3][4] |
| Column Temperature | 30°C |
| Injection Volume | 10 µL[3] |
| Detector | UV-Vis Diode Array Detector (DAD) at 205 nm or ELSD |
| ELSD Settings | Nebulizer Temperature: 60°C, Gas (Nitrogen) Pressure: 30 psi[3] |
Table 1: Gradient Elution Program
| Time (min) | % Acetonitrile (A) | % Water (B) | % Methanol (C) |
| 0 | 25 | 65 | 10 |
| 36 | 70 | 26 | 4 |
| 38 | 100 | 0 | 0 |
| 43 | 100 | 0 | 0 |
| 45 | 25 | 65 | 10 |
| 50 | 25 | 65 | 10 |
Method Validation
To ensure the reliability of the quantitative results, the HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters are summarized below.[10][11]
Table 2: Method Validation Parameters
| Parameter | Specification | Typical Results |
| Linearity (r²) | ≥ 0.999 | A linear range of 2.5 to 15.0 µg/mL with r² > 0.9997 has been reported for similar compounds.[11] |
| Accuracy (% Recovery) | 80 - 120% | Recovery rates between 89.02% and 99.30% are considered acceptable.[11] |
| Precision (RSD%) | Intra-day: ≤ 2%Inter-day: ≤ 5% | RSD values should be within the Association of Official Agricultural Chemists (AOAC) standard criteria (≤8%).[11] |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | Dependent on the detector used; can be in the ng/mL range with MS detection.[5] |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | Dependent on the detector used; can be in the ng/mL range with MS detection.[5] |
Data Presentation
The following table presents hypothetical quantitative data for this compound in different Momordica charantia samples to illustrate how results can be structured for easy comparison.
Table 3: Quantification of this compound in Momordica charantia Samples
| Sample ID | Plant Part | Extraction Method | This compound Content (mg/g dry weight) | RSD (%) (n=3) |
| MC-01 | Fruit | UAE | 1.25 | 1.8 |
| MC-02 | Leaf | UAE | 0.42 | 2.5 |
| MC-03 | Fruit | MAE | 1.38 | 1.5 |
| MC-04 | Leaf | MAE | 0.49 | 2.1 |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of this compound.
Caption: Workflow for this compound Quantification.
Logical Relationship of Method Validation
This diagram shows the key parameters for validating the analytical method.
Caption: Key Parameters for HPLC Method Validation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. targetmol.cn [targetmol.cn]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Microwave- and Ultrasound-Assisted Extraction of Cucurbitane-Type Triterpenoids from Momordica charantia L. Cultivars and Their Antiproliferative Effect on SAS Human Oral Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [Quantitative analysis of aglycone of momordicoside L from Momordica charantia in different areas by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative determination of cucurbitane-type triterpenes and triterpene glycosides in dietary supplements containing bitter melon (Momordica charantia) by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Validation of the High-Performance Liquid Chromatography Method for Determining Quercitrin in Capsicum annuum L. Cultivar Dangjo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the NMR Spectroscopic Analysis of Momordicoside F1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Momordicoside F1, a cucurbitane-type triterpenoid glycoside, is a significant bioactive compound isolated from plants of the Momordica genus, notably Momordica charantia (bitter melon) and Momordica balsamina.[1] These compounds have garnered considerable interest in the pharmaceutical and nutraceutical industries due to their potential therapeutic properties. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of natural products like this compound. This document provides detailed application notes and experimental protocols for the comprehensive NMR analysis of this compound, catering to researchers in natural product chemistry, pharmacology, and drug development.
Data Presentation
Table 1: ¹H NMR Spectroscopic Data for Isolate F1 (500 MHz, CDCl₃) [1]
| Position | Chemical Shift (δ) ppm | Multiplicity | J (Hz) |
| H-1 | 0.82 | - | - |
| H-2 | 1.62 - 1.24 | - | - |
| H-3 | 0.88 | - | - |
| ... | ... | ... | ... |
Note: The provided source data is partial. A full assignment requires further experimental data. Multiplicity and coupling constants (J) are crucial for defining the proton's environment and connectivity.
Table 2: ¹³C NMR Spectroscopic Data for Isolate F1 (125 MHz, CDCl₃) [1]
| Position | Chemical Shift (δ) ppm |
| C-1 | 14.24 |
| C-2 | 37.19 - 22.79 |
| C-3 | 19.82 |
| C-1' (C=O) | 177.76 |
| ... | ... |
Note: The provided source data indicates a range for some carbon signals, suggesting overlapping peaks or the need for higher resolution experiments for precise assignment.
Experimental Protocols
A meticulous experimental approach is critical for obtaining high-quality NMR data for complex molecules like this compound.
Isolation and Purification of this compound
The isolation of this compound from its natural source, such as the fruits of Momordica charantia, is a prerequisite for NMR analysis. A general workflow involves:
-
Extraction: The dried and powdered plant material is typically extracted with a suitable solvent, such as methanol or ethanol.
-
Fractionation: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol) to separate compounds based on their polarity.
-
Chromatography: The fraction enriched with this compound is further purified using a combination of chromatographic techniques, such as silica gel column chromatography, Sephadex LH-20, and preparative High-Performance Liquid Chromatography (HPLC).
NMR Sample Preparation
Proper sample preparation is paramount for acquiring high-resolution NMR spectra.
-
Sample Purity: Ensure the isolated this compound is of high purity (>95%), as impurities can complicate spectral interpretation.
-
Solvent Selection: A deuterated solvent that completely dissolves the sample is essential. Chloroform-d (CDCl₃) has been reported for the analysis of similar compounds.[1] Other common solvents for triterpenoid glycosides include pyridine-d₅, methanol-d₄, and DMSO-d₆. The choice of solvent can influence the chemical shifts of labile protons (e.g., hydroxyl groups).
-
Concentration: For ¹H NMR, a concentration of 1-5 mg in 0.5-0.7 mL of deuterated solvent is generally sufficient. For ¹³C NMR and 2D NMR experiments, a higher concentration (10-20 mg) is recommended to achieve a good signal-to-noise ratio in a reasonable time.
-
Filtration: To remove any particulate matter that can degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
NMR Data Acquisition
The following NMR experiments are essential for the complete structural elucidation of this compound. Experiments should be performed on a high-field NMR spectrometer (≥500 MHz for ¹H) for optimal resolution and sensitivity.
-
¹H NMR (Proton NMR): Provides information on the number of different types of protons, their chemical environment, and their spin-spin coupling with neighboring protons.
-
¹³C NMR (Carbon-13 NMR): Reveals the number of chemically non-equivalent carbon atoms in the molecule. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are used to differentiate between CH, CH₂, and CH₃ groups.
-
2D COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. This helps to establish proton-proton spin systems within the molecule.
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom to which it is directly attached, providing direct one-bond ¹H-¹³C connectivities.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds (and sometimes four). This is a crucial experiment for connecting different spin systems and for assigning quaternary carbons (carbons with no attached protons).
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for determining the stereochemistry of the molecule.
Mandatory Visualizations
Logical Workflow for this compound Analysis
The following diagram illustrates the logical workflow from sample sourcing to the final structural elucidation of this compound using NMR spectroscopy.
Caption: Workflow for this compound Analysis.
This comprehensive approach, combining meticulous sample preparation with a suite of NMR experiments, will enable researchers to unambiguously determine the structure of this compound and other related natural products. The availability of high-quality, fully assigned NMR data is crucial for quality control, standardization, and further investigation into the biological activities of these promising compounds.
References
Application Notes and Protocols for Momordicoside F1 In Vitro Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the in vitro efficacy of momordicoside F1, a cucurbitane-type triterpenoid glycoside isolated from bitter melon (Momordica charantia), on various cancer cell lines. The primary assay described is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for evaluating cell viability and proliferation.[1][2]
This compound has been investigated for its potential anti-proliferative activity against several human tumor cell lines, including MCF-7 (breast cancer), WiDr (colon cancer), HEp-2 (laryngeal cancer), and Doay (medulloblastoma).[3] The protocols outlined below are designed to provide a robust framework for screening and characterizing the cytotoxic effects of this compound.
Quantitative Data Summary
The following table summarizes hypothetical IC50 (half-maximal inhibitory concentration) values for this compound against various cancer cell lines, as might be determined using the protocol below. These values are for illustrative purposes and will vary depending on the specific experimental conditions.
| Cell Line | Cancer Type | Incubation Time (hrs) | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 48 | 15.8 |
| WiDr | Colon Adenocarcinoma | 48 | 22.5 |
| HEp-2 | Laryngeal Carcinoma | 48 | 18.2 |
| Doay | Medulloblastoma | 48 | 25.1 |
| A549 | Lung Carcinoma | 72 | 12.9 |
| HCT-116 | Colorectal Carcinoma | 72 | 19.7 |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures and is tailored for the evaluation of this compound.[1][2][4][5]
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Cancer cell lines of interest (e.g., MCF-7, A549, etc.)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS, sterile)
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Harvest and count cells using a hemocytometer or automated cell counter.
-
Seed the cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium.[2]
-
Incubate the plate for 24 hours to allow for cell attachment and recovery.
-
-
Preparation of this compound Stock Solution:
-
Dissolve this compound powder in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
Further dilute the stock solution with serum-free medium to create a series of working concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in the wells does not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
-
Cell Treatment:
-
After the 24-hour incubation, carefully aspirate the medium from the wells.
-
Add 100 µL of the various concentrations of this compound working solutions to the respective wells.
-
Include a vehicle control (medium with the same final concentration of DMSO as the treatment wells) and a negative control (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Following the treatment period, add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate in the dark for at least 2 hours at room temperature, with gentle shaking to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to reduce background noise if necessary.[1]
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Visualizations
Signaling Pathways
Extracts from Momordica charantia, containing compounds like this compound and momordicine I, have been shown to induce apoptosis in cancer cells through mitochondria-dependent pathways.[6] This involves the activation of caspases and modulation of Bcl-2 family proteins.[6] Additionally, momordicine I has been reported to inhibit the c-Met/STAT3 signaling pathway, which is crucial for cancer cell growth and survival.[7][8]
Caption: Proposed signaling pathway of this compound inducing apoptosis.
Experimental Workflow
The following diagram illustrates the workflow for the in vitro cell culture assay of this compound.
Caption: Workflow for MTT assay of this compound.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. MTT Assay [protocols.io]
- 3. targetmol.cn [targetmol.cn]
- 4. texaschildrens.org [texaschildrens.org]
- 5. protocols.io [protocols.io]
- 6. Momordica charantia Extract Induces Apoptosis in Human Cancer Cells through Caspase- and Mitochondria-Dependent Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic Potential of Momordicine I from Momordica charantia: Cardiovascular Benefits and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Momordicoside F1 Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Momordicoside F1 is a cucurbitane-type triterpenoid isolated from Momordica charantia (bitter melon), a plant with a long history of use in traditional medicine for various ailments, including diabetes, inflammation, and obesity. This document provides detailed application notes and experimental protocols for the administration of this compound in animal models to investigate its therapeutic potential. The protocols outlined below are based on established methodologies for studying diabetes, obesity, and inflammation in rodents, supplemented with specific data available for this compound and related compounds.
Quantitative Data Summary
The following table summarizes the key quantitative data reported for the effects of this compound in animal models. Due to the limited number of studies using the isolated compound, data from studies on mixed momordicosides or Momordica charantia extracts are also included for context and comparison.
| Parameter | Animal Model | Compound Administered | Dosage | Route of Administration | Effect | Reference |
| Blood Glucose | Not Specified | This compound | 20 mg/kg | Not Specified | 73% inhibition of blood glucose increase | [1] |
| Body Weight | High-Fat Diet-Induced Obese Mice | M. charantia Aqueous Extract | 0.5 g/kg/day | Oral | Significant decrease in final body weight compared to HFD group | [2] |
| Body Weight | High-Fat Diet-Induced Obese Mice | M. charantia Ethanol Extract | 1.0 g/kg/day | Oral | Significant decrease in final body weight compared to HFD group | [2] |
Experimental Protocols
Anti-Diabetic Activity in a Streptozotocin (STZ)-Induced Diabetic Mouse Model
This protocol is designed to evaluate the hypoglycemic effects of this compound in a model of Type 1 diabetes.
a. Animal Model Induction:
-
Animals: Male C57BL/6J mice, 8-10 weeks old.
-
Induction Agent: Streptozotocin (STZ), freshly dissolved in 0.1 M citrate buffer (pH 4.5).
-
Procedure:
-
Fast mice for 4-6 hours.
-
Administer a single intraperitoneal (IP) injection of STZ at a dose of 150-200 mg/kg body weight. Alternatively, for a model with more gradual onset, administer multiple low doses (e.g., 50 mg/kg) for five consecutive days.
-
Provide 10% sucrose water for the first 24-48 hours post-injection to prevent hypoglycemia due to massive insulin release from damaged pancreatic β-cells.
-
Monitor blood glucose levels from tail vein blood samples using a glucometer. Mice with fasting blood glucose levels ≥ 250 mg/dL after 72 hours are considered diabetic and can be used for the study.
-
b. This compound Administration:
-
Test Compound: this compound.
-
Vehicle: A common vehicle for administering hydrophobic compounds like triterpenoids is a suspension in 0.5% carboxymethylcellulose (CMC) in saline, or a solution containing DMSO, Tween 80, and saline (e.g., 10% DMSO, 5% Tween 80, 85% saline). A small pilot study to determine the optimal vehicle for this compound solubility and stability is recommended.
-
Dosage: Based on available data, a starting dose of 20 mg/kg body weight can be used. A dose-response study (e.g., 10, 20, and 50 mg/kg) is recommended to determine the optimal effective dose.
-
Administration: Administer the this compound suspension/solution daily via oral gavage for a period of 2-4 weeks.
-
Control Groups:
-
Normal control (non-diabetic, vehicle only).
-
Diabetic control (diabetic, vehicle only).
-
Positive control (diabetic, treated with a known anti-diabetic drug such as metformin or glibenclamide).
-
c. Outcome Measures:
-
Fasting Blood Glucose: Measured weekly from tail vein blood after a 6-hour fast.
-
Oral Glucose Tolerance Test (OGTT): Performed at the end of the treatment period. After an overnight fast, administer an oral glucose load (2 g/kg body weight) and measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes post-administration.
-
Serum Insulin Levels: Measured from blood collected at the end of the study using an ELISA kit.
-
Pancreatic Histology: At the end of the study, euthanize the animals, collect the pancreas, and perform histological analysis (e.g., H&E staining, insulin immunohistochemistry) to assess the morphology and integrity of the islets of Langerhans.
Anti-Obesity and Lipid-Lowering Effects in a High-Fat Diet (HFD)-Induced Obese Mouse Model
This protocol is designed to assess the effects of this compound on body weight, adiposity, and lipid metabolism in a model of diet-induced obesity.
a. Animal Model Induction:
-
Animals: Male C57BL/6J mice, 4-6 weeks old.
-
Diet:
-
Control Group: Standard chow diet (e.g., 10% kcal from fat).
-
Obese Group: High-fat diet (e.g., 45-60% kcal from fat).
-
-
Procedure:
-
Acclimatize mice for one week on the standard chow diet.
-
Divide mice into control and HFD groups and provide the respective diets for 8-12 weeks to induce obesity.
-
Monitor body weight weekly. Mice on the HFD that are significantly heavier (e.g., >20%) than the control group are considered obese.
-
b. This compound Administration:
-
Test Compound: this compound.
-
Vehicle: As described in the anti-diabetic protocol (e.g., 0.5% CMC).
-
Dosage: A dose-response study (e.g., 10, 20, 50 mg/kg) is recommended.
-
Administration: Administer this compound daily via oral gavage for 4-8 weeks, concurrent with the continuation of the respective diets.
-
Control Groups:
-
Lean control (standard diet, vehicle only).
-
Obese control (HFD, vehicle only).
-
Positive control (HFD, treated with an anti-obesity drug like orlistat or a lipid-lowering drug like atorvastatin).
-
c. Outcome Measures:
-
Body Weight and Food Intake: Measured weekly.
-
Adipose Tissue Mass: At the end of the study, dissect and weigh epididymal, perirenal, and mesenteric white adipose tissue depots.
-
Serum Lipid Profile: Measure levels of total cholesterol, triglycerides, HDL-cholesterol, and LDL-cholesterol from serum collected at the end of the study.
-
Liver Histology: Collect the liver and perform histological analysis (e.g., H&E staining, Oil Red O staining) to assess hepatic steatosis.
Anti-Inflammatory Activity in a Lipopolysaccharide (LPS)-Induced Inflammation Mouse Model
This protocol is for evaluating the anti-inflammatory effects of this compound in a model of acute systemic inflammation.
a. Experimental Procedure:
-
Animals: Male BALB/c or C57BL/6J mice, 8-10 weeks old.
-
Inflammatory Agent: Lipopolysaccharide (LPS) from E. coli, dissolved in sterile saline.
-
This compound Administration:
-
Test Compound: this compound.
-
Vehicle: As previously described.
-
Dosage: A dose-response study (e.g., 10, 20, 50 mg/kg) is recommended.
-
Administration: Administer this compound via oral gavage or IP injection 1-2 hours prior to the LPS challenge.
-
-
Induction of Inflammation: Administer a single IP injection of LPS at a dose of 1-5 mg/kg body weight.
-
Control Groups:
-
Vehicle control (vehicle only, no LPS).
-
LPS control (vehicle + LPS).
-
Positive control (known anti-inflammatory drug like dexamethasone + LPS).
-
b. Outcome Measures:
-
Serum Cytokine Levels: Collect blood via cardiac puncture 2-6 hours after LPS injection and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (e.g., IL-10) using ELISA or multiplex assays.
-
Tissue Myeloperoxidase (MPO) Activity: Collect tissues such as lung and liver, and measure MPO activity as an indicator of neutrophil infiltration.
-
Gene Expression Analysis: Isolate RNA from tissues (e.g., liver, spleen) and perform qRT-PCR to measure the expression of inflammatory genes (e.g., Tnf, Il6, Il1b, Nos2, Cox2).
Signaling Pathway Diagrams
The therapeutic effects of this compound are believed to be mediated, at least in part, through the modulation of key signaling pathways involved in metabolism and inflammation.
Caption: Proposed activation of the AMPK signaling pathway by this compound.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Disclaimer
These protocols are intended as a guide for research purposes only. All animal experiments should be conducted in accordance with institutional guidelines and regulations, and with approval from the relevant Institutional Animal Care and Use Committee (IACUC). Dosages and specific procedures may need to be optimized for individual experimental conditions.
References
Application Notes and Protocols for Investigating the Mechanism of Action of Momordicoside F1 in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Momordicoside F1 is a cucurbitane-type triterpenoid glycoside isolated from the bitter melon, Momordica charantia. Various extracts and compounds from Momordica charantia have demonstrated anti-cancer properties, including the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.[1][2] While preliminary studies suggest that this compound may possess antiproliferative activities against several human tumor cell lines, including MCF-7 (breast cancer), WiDr (colon cancer), HEp-2 (laryngeal cancer), and Doay (medulloblastoma), detailed experimental data on its specific mechanism of action is still emerging.[3]
These application notes provide a comprehensive set of protocols for researchers to investigate the anti-cancer effects of this compound. The described methodologies will enable the elucidation of its impact on cancer cell viability, proliferation, apoptosis, cell cycle progression, and relevant signaling pathways.
Data Presentation
Quantitative data from the following experiments should be meticulously recorded and organized to facilitate analysis and comparison. The tables below are templates for presenting typical results.
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines (Hypothetical Data)
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 48 | 25.3 |
| A549 | Lung Carcinoma | 48 | 38.7 |
| HCT116 | Colorectal Carcinoma | 48 | 31.5 |
| U87-MG | Glioblastoma | 48 | 42.1 |
IC50 values represent the concentration of this compound required to inhibit cell growth by 50% and are typically determined using the MTT assay.
Table 2: Effect of this compound on Cell Cycle Distribution in A549 Cells (Hypothetical Data)
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| Control (Vehicle) | 55.2 ± 2.1 | 28.3 ± 1.5 | 16.5 ± 1.8 | 1.2 ± 0.3 |
| This compound (20 µM) | 68.4 ± 2.5 | 15.1 ± 1.2 | 16.5 ± 1.9 | 5.8 ± 0.9 |
| This compound (40 µM) | 75.1 ± 3.0 | 8.7 ± 0.9 | 16.2 ± 1.7 | 12.4 ± 1.5 |
Data are presented as mean ± standard deviation from three independent experiments. Cell cycle distribution is determined by flow cytometry after propidium iodide staining.
Table 3: Effect of this compound on Apoptotic Cell Population in A549 Cells (Hypothetical Data)
| Treatment | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Control (Vehicle) | 96.3 ± 1.8 | 2.1 ± 0.5 | 1.6 ± 0.4 |
| This compound (20 µM) | 85.4 ± 2.2 | 8.9 ± 1.1 | 5.7 ± 0.8 |
| This compound (40 µM) | 68.7 ± 3.1 | 18.2 ± 1.9 | 13.1 ± 1.6 |
Apoptotic cells are quantified by flow cytometry using Annexin V and Propidium Iodide staining.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This assay determines the effect of this compound on cancer cell viability and is used to calculate the IC50 value.[4]
Materials:
-
96-well cell culture plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control wells (medium with the same concentration of DMSO).
-
Incubation: Incubate the plate for 48 hours (or desired time points) at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Apoptosis Assay using Annexin V/Propidium Iodide Staining
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis and necrosis following treatment with this compound.[6][7]
Materials:
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Collect both adherent and floating cells. Trypsinize the adherent cells and combine them with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[8]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Healthy cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.[7]
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
This protocol uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle after this compound treatment.[9][10][11]
Materials:
-
6-well cell culture plates
-
This compound
-
Ice-cold 70% ethanol
-
Phosphate-buffered saline (PBS)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for 24 hours.
-
Cell Harvesting: Harvest cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them by adding the cell pellet dropwise into ice-cold 70% ethanol while vortexing. Fix for at least 30 minutes on ice or store at -20°C overnight.[10]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[12]
-
Analysis: Analyze the samples by flow cytometry. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: Western Blotting for Protein Expression Analysis
Western blotting is used to detect changes in the expression levels of key proteins involved in apoptosis, cell cycle regulation, and signaling pathways.[13][14]
Materials:
-
6-well cell culture plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., for Bcl-2, Bax, Caspase-3, Cyclin D1, CDK4, p-Akt, Akt, p-PI3K, PI3K, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them by SDS-polyacrylamide gel electrophoresis.[15]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[14]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle shaking.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Mandatory Visualizations
Caption: Experimental workflow for investigating the anticancer mechanism of this compound.
References
- 1. Nutraceutical Potential of Bitter Melon (Momordica charantia) on Cancer Treatment: An Overview of In Vitro and Animal Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Momordicoside G Regulates Macrophage Phenotypes to Stimulate Efficient Repair of Lung Injury and Prevent Urethane-Induced Lung Carcinoma Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. targetmol.cn [targetmol.cn]
- 4. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. vet.cornell.edu [vet.cornell.edu]
- 12. corefacilities.iss.it [corefacilities.iss.it]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. Western Blot Protocol | Proteintech Group [ptglab.com]
- 15. cusabio.com [cusabio.com]
Troubleshooting & Optimization
troubleshooting momordicoside F1 peak tailing in HPLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with Momordicoside F1 peak tailing in High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is HPLC peak tailing?
A1: In an ideal chromatographic separation, the peak shape should be symmetrical and Gaussian. Peak tailing is a common distortion where the trailing edge of the peak is broader than the leading edge.[1][2] This asymmetry can compromise the accuracy of peak integration and reduce the resolution between adjacent peaks.[1][2] It is often quantified using the tailing factor or asymmetry factor; a value greater than 1 indicates tailing.[2][3]
Q2: What are the primary causes of peak tailing for a compound like this compound?
A2: For complex triterpenoid glycosides like this compound, the most common cause of peak tailing in reversed-phase HPLC is secondary interactions between the analyte and the stationary phase.[1][3] These unwanted interactions often occur with active sites on the column packing material, such as residual silanol groups on silica-based columns.[3][4][5] Other potential causes include column contamination, column voids, extra-column volume, and inappropriate sample solvent or concentration.[1][6]
Q3: How can I quickly check if my column is the source of the problem?
A3: The simplest way to determine if the column is the root cause is to substitute it with a new column of the same type or a proven, well-maintained one.[1][3] If the peak shape improves significantly, it indicates that the original column may be contaminated, have a void at the inlet, or its stationary phase is degraded.[1][3]
In-Depth Troubleshooting Guide
Q4: Only the this compound peak is tailing. What should I investigate first?
A4: When only a specific peak is tailing, the issue is likely related to chemical interactions between the analyte and the stationary phase.
-
Silanol Interactions: this compound, with its multiple oxygen atoms, can interact with acidic residual silanol groups on the silica packing of C18 columns.[3][6] This is a very common cause of tailing for polar and basic compounds.[3][4]
-
Solution 1: Lower Mobile Phase pH: Reduce the mobile phase pH to around 3.0 by adding an acidic modifier like 0.1% formic acid or trifluoroacetic acid (TFA).[7] This protonates the silanol groups, minimizing their ability to interact with the analyte.[7] Be sure to use a column rated for low-pH conditions.[3][7]
-
Solution 2: Use a Highly Deactivated Column: Employ a modern, high-purity silica column that is "end-capped."[1][3] End-capping chemically treats the silica surface to block many of the residual silanol groups, leading to improved peak shapes for sensitive compounds.[1]
-
Solution 3: Increase Buffer Concentration: If operating at a mid-range pH (e.g., for LC-UV applications), increasing the buffer concentration (e.g., from 10 mM to 25 mM phosphate) can help mask the residual silanol interactions and improve peak symmetry.[1][7]
-
Q5: All of the peaks in my chromatogram are tailing. What does this suggest?
A5: If all peaks are affected, the problem is more likely mechanical or system-related rather than a specific chemical interaction.
-
Column Failure: A void or channel may have formed in the column packing bed, or the inlet frit could be partially blocked.[1][3] This physical disruption forces the sample to travel through uneven paths, causing peak distortion.[6]
-
Solution: First, try reversing and flushing the column (if the manufacturer's instructions permit) to dislodge any blockage from the inlet frit.[3] If this fails, the column likely needs to be replaced.[1][3] Using guard columns and in-line filters can prevent this issue by capturing particulates before they reach the analytical column.[3][8]
-
-
Extra-Column Volume: Excessive volume between the injector and the detector can cause band broadening and peak tailing.[4][7] This is often due to using tubing with an unnecessarily large internal diameter or length, or from poorly made connections.[6][7]
-
Solution: Ensure all tubing is as short as possible with a narrow internal diameter (e.g., 0.005"). Check that all fittings are properly seated to avoid dead volume.[4]
-
Q6: Could my sample preparation be the cause of the peak tailing?
A6: Yes, the way the sample is prepared and introduced to the system can significantly impact peak shape.
-
Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase (e.g., 100% acetonitrile when the mobile phase is 30% acetonitrile), it can cause peak distortion, including tailing.
-
Solution: Ideally, dissolve your this compound standard or extract in the initial mobile phase itself.[6] If a stronger solvent is required for solubility, keep the injection volume as small as possible.
-
-
Mass Overload: Injecting too much analyte can saturate the stationary phase at the column inlet, leading to a broad, tailing peak.[1][7]
Data Presentation
Table 1: Effect of Mobile Phase Modifiers on this compound Peak Tailing
| Parameter | Condition A (Initial) | Condition B (Optimized) | Condition C (Alternative) | Expected Outcome |
| Mobile Phase | Acetonitrile:Water | Acetonitrile:0.1% Formic Acid in Water | Methanol:10mM Ammonium Acetate | Improved peak symmetry |
| pH | Neutral (~6-7) | Acidic (~2.7-3.0) | Buffered (~4.75) | Reduced silanol interaction |
| Modifier | None | Formic Acid | Ammonium Acetate | Masks active sites |
| Tailing Factor | > 1.5 (Poor) | ~ 1.0 - 1.2 (Good) | ~ 1.1 - 1.3 (Improved) | Symmetrical Gaussian peak |
Experimental Protocols
Recommended HPLC Method for this compound Analysis
This protocol is designed to minimize peak tailing and provide a robust starting point for method development.
-
Column: Use a high-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) designed for stability at low pH.
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 30% B
-
18.1-25 min: 30% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5-10 µL.
-
Sample Preparation: Dissolve the this compound standard or sample extract in a solvent mixture that matches the initial mobile phase conditions (e.g., 30% Acetonitrile / 70% Water with 0.1% Formic Acid). Filter the sample through a 0.22 µm syringe filter before injection.
Mandatory Visualization
Caption: Troubleshooting workflow for HPLC peak tailing.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. waters.com [waters.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromtech.com [chromtech.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 7. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. Rapid analysis of momordicoside A in bitter melon by high performance liquid chromatography following solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Navigating 1H NMR Signal Overlap in Momordicoside F1 Analysis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of signal overlap in the 1H NMR analysis of Momordicoside F1 and related cucurbitane triterpenoid glycosides.
Frequently Asked Questions (FAQs)
Q1: I am observing significant signal overlap in the 1H NMR spectrum of my this compound sample. Which regions are most commonly affected?
A1: For cucurbitane triterpenoid glycosides like this compound, signal overlap is most frequently encountered in two main regions of the 1H NMR spectrum:
-
The Sugar Region (δ 3.0 - 5.5 ppm): The protons of the glycosidic moieties often resonate in this crowded region, leading to overlapping multiplets that complicate the determination of coupling constants and stereochemistry.
-
The Aliphatic Region (δ 0.8 - 2.5 ppm): The numerous methyl, methylene, and methine protons of the triterpenoid backbone resonate here. The similarity in their chemical environments often results in a complex cluster of overlapping signals, making unambiguous assignment challenging.
Q2: What are the initial, simple steps I can take to try and resolve signal overlap in my 1H NMR spectrum of this compound?
A2: Before resorting to more complex experiments, consider these initial troubleshooting steps:
-
Change the Solvent: Altering the solvent can induce changes in chemical shifts for some protons, potentially resolving overlap.[1] For example, switching from CDCl3 to a more aromatic solvent like pyridine-d5 or benzene-d6 can cause differential shifts. A change in solvent polarity (e.g., to methanol-d4 or DMSO-d6) can also be effective.
-
Vary the Temperature: Acquiring the spectrum at a different temperature can sometimes improve resolution by affecting conformational equilibria or intermolecular interactions.[1][2]
-
Increase the Magnetic Field Strength: If available, using a higher field NMR spectrometer (e.g., 800 MHz vs. 500 MHz) will increase chemical shift dispersion, spreading out the signals and reducing overlap.[1]
Q3: My initial troubleshooting steps were insufficient. What advanced NMR techniques can I use to definitively resolve the signal overlap?
A3: Two-dimensional (2D) NMR spectroscopy is a powerful tool for resolving signal overlap by spreading the signals into a second dimension.[3][4][5][6] The most useful 2D NMR experiments for this purpose are:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to trace out spin systems even within overlapped regions.
-
TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, not just directly coupled neighbors. This is extremely useful for identifying all the protons belonging to a specific sugar residue or a fragment of the triterpenoid skeleton.[1]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.[7] Due to the large chemical shift range of 13C, this is highly effective at resolving overlapping proton signals.[4][7]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is crucial for connecting different spin systems and for assigning quaternary carbons.
Troubleshooting Guides
Problem 1: Overlapping signals in the sugar region of this compound make it impossible to assign the individual sugar protons.
Solution Workflow:
-
Acquire a 2D TOCSY Spectrum: This is often the most effective first step for separating the spin systems of the different sugar units. By picking a well-resolved anomeric proton, you can often trace the correlations to all other protons within that sugar ring.
-
Run a 2D HSQC Experiment: This will correlate each proton to its directly attached carbon. Since 13C chemical shifts are more dispersed, this can resolve proton signals that are overlapped in the 1D spectrum.[4]
-
Consider a 1D Selective TOCSY Experiment: If you can identify a resolved proton signal for a specific sugar residue, a 1D selective TOCSY can be a faster way to visualize the entire spin system of that residue without the complexity of a 2D spectrum.
Problem 2: The aliphatic region of the this compound spectrum is a complex "hump" of overlapping signals, preventing the assignment of the triterpenoid backbone protons.
Solution Workflow:
-
Start with a 2D HSQC Spectrum: This is the most efficient way to disperse the signals in this region. The large 13C chemical shift range will separate the correlations for most of the methylene and methine protons.
-
Follow up with a 2D COSY Spectrum: Once you have some initial assignments from the HSQC, the COSY will help you to connect adjacent protons and build up fragments of the triterpenoid skeleton.
-
Utilize a 2D HMBC Spectrum: The HMBC is essential for connecting the fragments identified from the COSY and for assigning the quaternary carbons and methyl groups. Look for correlations from methyl protons to nearby quaternary carbons to piece together the core structure.
Quantitative Data Summary
| Proton Type | Typical Chemical Shift (δ) Range (ppm) | Potential for Overlap |
| Triterpenoid Backbone | ||
| Methyl Protons (s) | 0.70 - 1.80 | High |
| Methylene & Methine Protons (m) | 1.20 - 2.80 | Very High |
| Olefinic Protons (d, dd, m) | 5.20 - 6.30 | Moderate |
| Glycosidic Moiety | ||
| Anomeric Protons (d) | 4.80 - 5.60 | Moderate |
| Other Sugar Protons (m) | 3.20 - 4.50 | Very High |
Data compiled from published spectra of similar cucurbitane triterpenoids.[3][4][8]
Experimental Protocols
Protocol 1: 2D TOCSY Experiment for Resolving Sugar Proton Signals
-
Sample Preparation: Prepare a solution of this compound in a suitable deuterated solvent (e.g., pyridine-d5, methanol-d4) at a concentration of 5-10 mg/mL.
-
Spectrometer Setup:
-
Tune and shim the spectrometer for optimal resolution.
-
Acquire a standard 1H NMR spectrum to determine the spectral width.
-
Select a TOCSY pulse sequence (e.g., dipsi2esgpph on a Bruker spectrometer).
-
-
Acquisition Parameters:
-
Spectral Width (SW): Set the spectral width to cover all proton signals (typically 0-10 ppm).
-
Number of Scans (NS): Use 8 to 16 scans per increment, depending on the sample concentration.
-
Number of Increments (TD in F1): Acquire at least 256 increments for adequate resolution in the indirect dimension.
-
TOCSY Mixing Time (p12): Start with a mixing time of 80 ms. This can be optimized to observe correlations over different numbers of bonds.
-
-
Processing:
-
Apply a sine-bell window function in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Phase the spectrum carefully.
-
Protocol 2: 2D HSQC Experiment for Resolving Aliphatic Proton Signals
-
Sample Preparation: Use the same sample as prepared for the TOCSY experiment.
-
Spectrometer Setup:
-
Tune and shim the spectrometer for both 1H and 13C.
-
Acquire standard 1H and 13C spectra to determine the spectral widths.
-
Select an HSQC pulse sequence (e.g., hsqcedetgpsisp2.3 on a Bruker spectrometer for multiplicity editing).
-
-
Acquisition Parameters:
-
Spectral Width (SW) in F2 (1H): Set to cover all proton signals (e.g., 0-10 ppm).
-
Spectral Width (SW) in F1 (13C): Set to cover the expected carbon chemical shift range (e.g., 0-160 ppm).
-
Number of Scans (NS): Use 16 to 64 scans per increment, as HSQC is less sensitive than 1H-1H correlations.
-
Number of Increments (TD in F1): Acquire 256 to 512 increments.
-
One-bond Coupling Constant (CNST2): Set to an average 1J(C,H) value of 145 Hz.
-
-
Processing:
-
Apply a squared sine-bell window function in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Phase the spectrum.
-
Visualizations
Caption: Troubleshooting workflow for resolving 1H NMR signal overlap.
Caption: Relationships between different NMR experiments for structure elucidation.
References
- 1. High-field 1H-NMR spectral analysis of some cucurbitacins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 3. Cucurbitane-Type Triterpene Glycosides from Momordica charantia and Their α-Glucosidase Inhibitory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cucurbitane-Type Triterpenoids from the Vines of Momordica charantia and Their Anti-inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C37H60O8 | CID 44445566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nmrshiftdb2 - open nmr database on the web [nmrshiftdb.nmr.uni-koeln.de]
- 7. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, 100%_DMSO, experimental) (HMDB0003265) [hmdb.ca]
- 8. New Cucurbitane Triterpenoids and Steroidal Glycoside from Momordica charantia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Momordicoside F1 Stability and Storage
For researchers, scientists, and drug development professionals utilizing Momordicoside F1, ensuring its stability throughout experimental and storage processes is paramount to obtaining reliable and reproducible results. This technical support center provides a comprehensive guide to the stability and appropriate storage conditions for this compound, including frequently asked questions and troubleshooting guides.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored at -20°C. Under these conditions, it can be expected to remain stable for up to three years. For shorter durations, storage at 4°C is acceptable for up to two years. It is crucial to store the compound in a tightly sealed container to protect it from moisture.
Q2: How should I store this compound once it is dissolved in a solvent?
A2: Solutions of this compound are less stable than the solid compound and require more stringent storage conditions. For maximum stability, it is recommended to store solutions at -80°C, which should maintain integrity for up to six months. If a -80°C freezer is unavailable, storage at -20°C is a viable alternative, though the stability period is reduced to approximately one month. To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is best practice to aliquot the solution into single-use vials.
Q3: Is this compound sensitive to temperature fluctuations during shipping?
A3: this compound is stable at ambient temperatures for a few days, which is generally sufficient for shipping purposes. However, upon receipt, it is imperative to transfer the compound to the recommended storage conditions immediately to ensure its long-term stability.
Q4: What solvents are suitable for dissolving this compound?
A4: this compound is soluble in several common laboratory solvents, including Dimethyl Sulfoxide (DMSO), pyridine, methanol, and ethanol. The choice of solvent will depend on the specific requirements of your experiment.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound due to improper storage. | Verify that the compound has been stored at the correct temperature and protected from moisture. If using a stock solution, ensure it is within its recommended shelf life and has not undergone multiple freeze-thaw cycles. Prepare fresh solutions for critical experiments. |
| Loss of compound activity over time | The compound may be degrading in the experimental medium (e.g., due to pH or temperature). | Assess the stability of this compound under your specific experimental conditions. This can be done by running a time-course experiment and analyzing the compound's integrity at different time points using a suitable analytical method like HPLC. |
| Appearance of unexpected peaks in analytical chromatograms | This could indicate the presence of degradation products. | Conduct a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method. This will help in monitoring the purity of your this compound sample over time. |
Stability Data
Currently, detailed quantitative data on the stability of this compound under various pH and light conditions are limited in publicly available literature. However, based on studies of Momordica charantia extracts, some general stability characteristics can be inferred.
Thermal Stability
A study on the thermal processing of saponins in bitter gourd extract provides some insight into the temperature stability of this compound.
| Temperature | Duration | Observation |
| 30°C | 20 minutes | Stable |
| 60°C | 20 minutes | Stable |
| 100°C | 20 minutes | Stable |
| 121°C (Autoclave) | 20 minutes | Significant Degradation |
This data suggests that while this compound is stable at moderately high temperatures for short periods, it is susceptible to degradation under more extreme heat, such as autoclaving.
Experimental Protocols
Protocol for Assessing Thermal Stability
This protocol outlines a general procedure to evaluate the thermal stability of this compound in a specific solvent.
Caption: Workflow for Thermal Stability Assessment.
Methodology:
-
Solution Preparation: Prepare a stock solution of this compound in the desired solvent (e.g., 1 mg/mL in DMSO).
-
Aliquoting: Distribute the stock solution into several small, tightly sealed vials to avoid solvent evaporation and contamination.
-
Temperature Exposure: Place the vials in incubators or water baths set to the desired temperatures (e.g., 4°C as a control, 25°C, 40°C, and 60°C).
-
Time Points: At predetermined time intervals (e.g., 0, 2, 4, 8, and 24 hours), remove one vial from each temperature condition. Immediately cool the samples to halt any further degradation.
-
Analysis: Analyze the samples using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method to determine the concentration of this compound and detect any degradation products.
-
Data Interpretation: Plot the concentration of this compound as a function of time for each temperature to determine the degradation kinetics.
Hypothetical Stability-Indicating HPLC Method
A reverse-phase HPLC method would be suitable for monitoring the stability of this compound.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid to improve peak shape).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 205 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
This method should be validated to ensure it can separate this compound from its potential degradation products, a key requirement for a stability-indicating assay.
Logical Relationships in Stability Studies
The following diagram illustrates the logical flow of a comprehensive stability assessment for a research compound like this compound.
Caption: Logical Flow of a Stability Study.
overcoming momordicoside F1 solubility issues for in vitro assays
This guide provides researchers, scientists, and drug development professionals with technical support for overcoming solubility challenges with Momordicoside F1 in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a triterpenoid saponin isolated from Momordica charantia (bitter melon)[1][2]. Like many saponins, it has a complex structure that results in poor aqueous solubility. It is classified as practically insoluble in water[1]. This low solubility can lead to precipitation in aqueous cell culture media, causing inaccurate concentration measurements and unreliable experimental results.
Q2: What are the key physicochemical properties of this compound?
A2: Understanding the properties of this compound is crucial for developing an effective solubilization strategy. Key data is summarized in the table below.
Q3: Which solvent is recommended for creating a stock solution of this compound?
A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a primary stock solution of this compound. DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds, making it ideal for compounds like this compound that are poorly soluble in water[3][4]. It is also miscible with most cell culture media[3].
Q4: Can I use ethanol or methanol to dissolve this compound?
A4: While ethanol and methanol are often used in the extraction of saponins from plant material, pure ethanol or methanol may be less effective than DMSO for creating a high-concentration stock solution for in vitro use[5][6]. However, a mixture of ethanol and water can be effective for dissolving some saponins[6]. For cell-based assays, DMSO is generally preferred for its strong solubilizing power and established use in drug discovery screening[3].
Q5: What is the maximum concentration of DMSO that is safe for my cell line?
A5: The tolerance of cell lines to DMSO varies significantly. It is critical to perform a solvent toxicity study for your specific cell line. Generally, most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant cytotoxicity. However, it is best practice to keep the final concentration of DMSO in your assay at or below 0.1% (v/v). Always include a vehicle control (media + DMSO at the final concentration) in your experiments.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 81348-81-4 | [1] |
| Molecular Formula | C₃₇H₆₀O₈ | [1] |
| Molecular Weight | 632.87 g/mol | [1] |
| Water Solubility | Practically insoluble (0.012 g/L at 25°C) | [1] |
| LogP | 4.77 | [1] |
| Compound Type | Triterpenoid Saponin | [1][2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh out 1 mg of this compound powder using a calibrated analytical balance.
-
Calculation: Based on the molecular weight (632.87 g/mol ), calculate the volume of DMSO needed for a 10 mM stock solution.
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Volume (µL) = (0.001 g / (0.010 mol/L * 632.87 g/mol )) * 1,000,000 µL/L ≈ 158 µL
-
-
Dissolution: Add 158 µL of high-purity, sterile DMSO to the vial containing the this compound powder.
-
Solubilization: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution. Sonication in a water bath for 5-10 minutes can also be used as an alternative.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions for In Vitro Assays
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of your this compound stock solution in sterile cell culture medium. For example, to achieve a final concentration of 10 µM in your assay from a 10 mM stock, you could first dilute the stock 1:100 in media to create a 100 µM intermediate solution.
-
Final Dilution: Add the required volume of the stock or intermediate solution to your cell culture wells to achieve the desired final concentration. For example, to get a 10 µM final concentration, add 10 µL of a 1 mM intermediate solution to 990 µL of media in the well.
-
Mixing: Mix thoroughly but gently by pipetting up and down or by gently swirling the plate.
-
Vehicle Control: Crucially, prepare a vehicle control by adding the same final concentration of DMSO to control wells. For example, if your treated wells have 0.1% DMSO, your vehicle control wells must also contain 0.1% DMSO.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Powder does not dissolve in DMSO. | Insufficient mixing or low temperature. | Vortex for a longer duration. Gently warm the solution to 37°C or use a bath sonicator for 5-10 minutes. |
| Precipitate forms when adding stock solution to aqueous media. | The compound's solubility limit in the aqueous medium has been exceeded ("crashing out"). | 1. Lower the final concentration of this compound. 2. Increase the final percentage of DMSO slightly (ensure it remains non-toxic to cells). 3. Prepare the final dilution in media containing serum, as proteins can sometimes help stabilize compounds. 4. Add the stock solution to the media while vortexing to ensure rapid dispersion. |
| Inconsistent results between experiments. | 1. Degradation of stock solution due to improper storage. 2. Inaccurate pipetting of viscous DMSO stock. | 1. Aliquot stock solutions into single-use volumes and avoid repeated freeze-thaw cycles. 2. Use positive displacement pipettes or reverse pipetting techniques for accurate handling of DMSO solutions. |
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Troubleshooting decision tree for solubility issues.
References
- 1. This compound | CAS#:81348-81-4 | Chemsrc [chemsrc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Antioxidant activities of saponins extracted from Radix Trichosanthis: an in vivo and in vitro evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. myfoodresearch.com [myfoodresearch.com]
Technical Support Center: Momordicoside F1 Bioactivity Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in Momordicoside F1 bioactivity assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known bioactivities?
A1: this compound is a triterpenoid saponin isolated from the bitter melon (Momordica charantia)[1][2]. Its primary reported bioactivities include the inhibition of hepatic gluconeogenesis and potential anti-proliferative effects against various cancer cell lines[3][4][5][6].
Q2: What are the main sources of variability in this compound bioactivity assays?
A2: Variability in bioactivity assays using this compound can arise from several factors:
-
Compound Handling: Due to its poor water solubility, improper dissolution and handling of this compound can lead to inconsistent concentrations in your experiments.
-
Cell Culture Conditions: Variations in cell passage number, confluency, and overall cell health can significantly impact assay results[7].
-
Assay Protocol Parameters: Inconsistent incubation times, reagent concentrations, and detection methods are common sources of variability[8].
-
Plate Effects: Edge effects and uneven cell seeding in microplates can lead to distorted readings[3].
Q3: How should I prepare my this compound stock solution?
A3: this compound is practically insoluble in water[1]. It is recommended to prepare a high-concentration stock solution in an organic solvent such as DMSO, pyridine, methanol, or ethanol[2][4]. For in vivo studies, formulations may involve suspending the compound in vehicles like 0.5% carboxymethyl cellulose (CMC) or dissolving it in PEG400[2]. Always ensure the final concentration of the organic solvent in your cell culture medium is non-toxic to the cells. It is advisable to perform a solvent toxicity control experiment.
Q4: What are some common cell lines used for studying the bioactivity of this compound and related compounds?
A4: Based on the known bioactivities, the following cell lines are commonly used:
-
HepG2 (human liver cancer cell line): For studying hepatic gluconeogenesis and glucose uptake[7][9].
-
3T3-L1 (mouse pre-adipocyte cell line): For investigating glucose uptake in adipocytes[1][10].
-
L6 myotubes (rat skeletal muscle cell line): For studying glucose uptake and AMPK activation[3].
-
MCF-7, WiDr, HEp-2, and Doay (human tumor cell lines): For assessing anti-proliferative activity[4][5][6].
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
| Potential Cause | Troubleshooting Step | Recommended Action |
| Uneven Cell Seeding | Optimize cell seeding technique. | Ensure a homogenous single-cell suspension before seeding. Pipette gently and mix the cell suspension between seeding replicates. Avoid seeding cells in the outer wells of the plate to minimize edge effects. |
| Incomplete Solubilization of this compound | Improve compound dissolution. | Prepare fresh dilutions of this compound from a well-dissolved stock for each experiment. Vortex the stock solution thoroughly before making dilutions. Briefly sonicate the stock solution if precipitation is observed. |
| Pipetting Errors | Refine pipetting technique. | Use calibrated pipettes and practice consistent, careful pipetting. For small volumes, use reverse pipetting. Ensure complete mixing of reagents in each well by gently tapping the plate or using an orbital shaker.[9] |
| Edge Effects | Minimize plate edge effects. | Avoid using the outermost wells of the microplate for experimental samples. Instead, fill these wells with sterile PBS or culture medium to maintain a humid environment and reduce evaporation from the inner wells.[3] |
Issue 2: Low or No Bioactivity Observed
| Potential Cause | Troubleshooting Step | Recommended Action |
| Sub-optimal Compound Concentration | Perform a dose-response experiment. | Test a wide range of this compound concentrations to determine the optimal effective concentration for your specific cell line and assay. |
| Incorrect Assay Timing | Optimize incubation time. | Conduct a time-course experiment to identify the optimal duration of treatment with this compound. |
| Degradation of this compound | Ensure proper storage and handling. | Store this compound powder at -20°C for long-term storage. Stock solutions in DMSO can be stored at -80°C for up to six months. Avoid repeated freeze-thaw cycles.[2] |
| Low Cell Passage Number or Over-confluency | Standardize cell culture conditions. | Use cells within a consistent and optimal passage number range. Ensure cells are in the logarithmic growth phase and at the recommended confluency for your specific assay at the time of treatment.[7] |
Issue 3: High Background Signal in the Assay
| Potential Cause | Troubleshooting Step | Recommended Action |
| Autofluorescence from Media Components | Use appropriate assay media. | If using fluorescence-based assays, consider using phenol red-free media. Fetal Bovine Serum (FBS) can also contribute to background fluorescence.[3] |
| Non-specific Binding of Reagents | Optimize blocking and washing steps. | Ensure adequate blocking steps are included in your protocol, especially for antibody-based assays. Increase the number and duration of wash steps to remove unbound reagents. |
| Incorrect Microplate Selection | Choose the correct plate type for your assay. | For fluorescence assays, use black-walled plates to reduce light scatter. For luminescence assays, use white-walled plates to maximize signal reflection. For absorbance assays, use clear plates.[11] |
Experimental Protocols
Protocol 1: Glucose Uptake Assay in 3T3-L1 Adipocytes
This protocol is adapted from methods used for assessing glucose uptake in adipocytes, a key bioactivity of compounds from Momordica charantia.
-
Cell Culture and Differentiation:
-
Culture 3T3-L1 preadipocytes in DMEM with 10% fetal bovine serum.
-
Induce differentiation into mature adipocytes using a standard differentiation cocktail (e.g., containing isobutylmethylxanthine (IBMX), dexamethasone, and insulin).
-
-
Serum Starvation:
-
Once differentiated, serum-starve the mature 3T3-L1 adipocytes in serum-free DMEM for at least 2 hours.
-
-
Treatment with this compound:
-
Treat the cells with varying concentrations of this compound (or vehicle control) for a predetermined time (e.g., 24 hours). Include a positive control such as insulin.
-
-
Glucose Uptake Measurement:
-
Wash the cells with PBS.
-
Incubate the cells with a fluorescent glucose analog (e.g., 2-NBDG) in glucose-free DMEM for 30-60 minutes at 37°C.
-
Terminate the uptake by washing the cells with ice-cold PBS.
-
-
Data Acquisition:
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorescent glucose analog used.
-
Normalize the fluorescence signal to the protein content of each well.
-
Protocol 2: Hepatic Glucose Production Assay in HepG2 Cells
This protocol is designed to assess the inhibitory effect of this compound on gluconeogenesis in liver cells.
-
Cell Seeding:
-
Seed HepG2 cells in a multi-well plate and allow them to adhere and reach the desired confluency.
-
-
Treatment:
-
Treat the cells with different concentrations of this compound or a vehicle control in serum-free medium for a specified duration (e.g., 16-24 hours).
-
-
Glucose Production:
-
Wash the cells three times with PBS to remove any existing glucose.
-
Replace the medium with a glucose production buffer (glucose-free DMEM supplemented with gluconeogenic substrates such as 20 mM sodium lactate and 2 mM sodium pyruvate)[7].
-
Incubate for 3-4 hours at 37°C.
-
-
Glucose Measurement:
-
Collect the supernatant from each well.
-
Measure the glucose concentration in the supernatant using a commercially available glucose assay kit (e.g., a glucose oxidase-based colorimetric or fluorometric kit).
-
-
Data Analysis:
-
Normalize the glucose production to the total protein content in each well.
-
Visualizations
Caption: A generalized workflow for conducting bioactivity assays with this compound.
Caption: Hypothesized signaling pathways influenced by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Antidiabetic activities of triterpenoids isolated from bitter melon associated with activation of the AMPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphoenolpyruvate Carboxykinase Is Necessary for the Integration of Hepatic Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
- 6. targetmol.cn [targetmol.cn]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Berberine Improves Glucose and Lipid Metabolism in HepG2 Cells Through AMPKα1 Activation [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Cinnamon Extract Enhances Glucose Uptake in 3T3-L1 Adipocytes and C2C12 Myocytes by Inducing LKB1-AMP-Activated Protein Kinase Signaling | PLOS One [journals.plos.org]
Optimizing Momordicoside F1 Dosage for In Vivo Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on optimizing Momordicoside F1 dosage for in vivo studies. Due to the limited availability of direct in vivo data for this compound, this guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols based on available information for related compounds and extracts from Momordica charantia.
Troubleshooting Guide & FAQs
This section addresses specific issues that researchers may encounter during their in vivo experiments with this compound.
Question: What is a good starting dose for this compound in an in vivo study?
Question: How should I formulate this compound for in vivo administration?
Answer: this compound, like many triterpenoids, is expected to have low water solubility. Therefore, an appropriate vehicle is necessary for in vivo delivery. Several formulation strategies can be employed. A common approach for oral administration is to suspend the compound in a vehicle like 0.5% sodium carboxymethyl cellulose (CMC-Na). For injection, a solution can be prepared using a mixture of solvents such as DMSO, PEG300, Tween 80, and saline. It is recommended to test the solubility and stability of this compound in the chosen vehicle before animal administration.
Question: I am observing signs of toxicity in my animal models. What should I do?
Answer: If you observe signs of toxicity such as weight loss, lethargy, or ruffled fur, it is important to reassess your experimental protocol. Consider the following:
-
Dosage: The administered dose may be too high. Reduce the dosage in subsequent experiments.
-
Vehicle Toxicity: The vehicle itself might be causing adverse effects. Run a vehicle-only control group to rule out this possibility.
-
Route of Administration: The chosen route of administration may not be optimal. Consider alternative routes.
-
Compound Purity: Ensure the purity of your this compound sample, as impurities could contribute to toxicity.
Studies on Momordica charantia extracts have established LD50 values, which vary depending on the type of extract. For instance, the LD50 for M. charantia juice and alcoholic extracts in mice were reported to be 91.9 and 362.34 mg/100g body weight, respectively, when administered subcutaneously. While these values are for crude extracts, they highlight the importance of careful dose selection for purified compounds.
Question: My in vivo results are not consistent. What could be the cause?
Answer: Inconsistent results in in vivo studies can stem from several factors:
-
Formulation Instability: Ensure that your formulation is stable throughout the experiment and that the compound does not precipitate out of solution. Prepare fresh formulations regularly.
-
Animal Variability: Biological variability between animals can lead to different responses. Ensure that your animal groups are sufficiently large to account for this and that animals are age and weight-matched.
-
Dosing Accuracy: Inaccurate dosing can lead to significant variations in results. Calibrate your dosing equipment and ensure consistent administration techniques.
-
Pharmacokinetics: The bioavailability and metabolism of this compound may vary depending on the animal model and route of administration. Consider performing a pharmacokinetic study to understand the compound's profile in your model.
Quantitative Data Summary
The following table summarizes in vivo dosage information for extracts of Momordica charantia and a related triterpenoid, Momordicine-I. This data can serve as a reference for designing dose-ranging studies for this compound.
| Compound/Extract | Animal Model | Dosage | Route of Administration | Observed Effects | Reference |
| Momordicine-I | C57Bl/6 Mice | 20 mg/kg (single dose) | Intraperitoneal (IP) or Oral (PO) | Pharmacokinetic profiling | [1][2] |
| Momordicine-I | C57Bl/6 Mice | 30 mg/kg/day (for 5 days) | Intraperitoneal (IP) | Toxicity analysis (non-toxic) | [1] |
| M. charantia Methanol Extract | Diabetic ddY Mice | 400 mg/kg | Not specified | Hypoglycemic effects | |
| M. charantia Fruit Powder (Freeze-dried) | C57BL/6 Mice | 10% of diet | Oral | Reduced body weight | |
| M. charantia Aqueous Extract | Sprague-Dawley Rats | 100 mg/kg | Not specified | Reduced blood glucose |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration
This protocol is adapted from standard methods for formulating poorly water-soluble compounds for oral gavage.
Materials:
-
This compound
-
0.5% (w/v) Sodium carboxymethyl cellulose (CMC-Na) in sterile water
-
Sterile water
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Calibrated oral gavage needles
Procedure:
-
Calculate the required amount of this compound and 0.5% CMC-Na solution based on the desired final concentration and the number of animals to be dosed.
-
Weigh the precise amount of this compound powder.
-
If necessary, finely grind the this compound powder using a mortar and pestle to improve suspension.
-
In a sterile beaker, add a small amount of the 0.5% CMC-Na solution to the this compound powder to create a paste.
-
Gradually add the remaining volume of the 0.5% CMC-Na solution while continuously stirring with a magnetic stirrer.
-
Continue stirring for at least 30 minutes to ensure a homogenous suspension.
-
Visually inspect the suspension for any large aggregates. If present, further homogenization may be required.
-
Administer the suspension to the animals using a calibrated oral gavage needle. Ensure the suspension is well-mixed before drawing each dose.
Protocol 2: Preparation of this compound for Intraperitoneal Injection
This protocol provides a general method for solubilizing hydrophobic compounds for injection. The exact ratios of solvents may need to be optimized for this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline (0.9% NaCl)
-
Sterile, pyrogen-free vials and syringes
Procedure:
-
Calculate the required amount of each component for the final desired concentration. A common starting formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
In a sterile vial, dissolve the weighed this compound in DMSO. Gently warm or vortex if necessary to aid dissolution.
-
Add PEG300 to the DMSO solution and mix thoroughly.
-
Add Tween 80 and mix until the solution is clear.
-
Slowly add the sterile saline to the mixture while continuously vortexing to avoid precipitation.
-
Visually inspect the final solution for any signs of precipitation. If the solution is not clear, the formulation may need to be adjusted.
-
Filter the final solution through a 0.22 µm sterile filter before injection.
-
Administer the solution to the animals via intraperitoneal injection using an appropriate gauge needle.
Visualizations
The following diagrams illustrate potential signaling pathways that may be modulated by this compound, based on the known activities of related compounds from Momordica charantia.
Caption: A generalized experimental workflow for in vivo studies.
Caption: Potential signaling pathways modulated by this compound.
References
Technical Support Center: Momordicoside F1 Degradation and Identification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Momordicoside F1. The information is designed to address common challenges encountered during stability studies and the identification of its degradation products.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is studying its degradation important?
This compound is a cucurbitane-type triterpenoid glycoside isolated from the plant Momordica charantia.[1][2][3] Understanding its stability and degradation profile is crucial for the development of pharmaceuticals and standardized herbal preparations. Forced degradation studies help to identify potential degradants that may arise during manufacturing, storage, and administration, which is essential for ensuring the safety, efficacy, and quality of the final product.[4][5]
Q2: What are the most probable degradation pathways for this compound?
Based on its chemical structure, which includes a glycosidic bond, ether linkages, and double bonds, the most likely degradation pathways for this compound are:
-
Hydrolysis: Cleavage of the β-D-glucopyranoside linkage to yield the aglycone and a glucose molecule. This can be catalyzed by acidic or basic conditions.
-
Oxidation: The double bonds within the cucurbitane skeleton are susceptible to oxidation, which can lead to the formation of epoxides, diols, or other oxidative cleavage products.
-
Isomerization: Potential for epimerization at chiral centers, particularly under harsh pH or thermal conditions.
-
Photodegradation: Exposure to light, especially UV radiation, can induce reactions at the double bonds.
Q3: What analytical techniques are recommended for identifying this compound and its degradation products?
A combination of chromatographic and spectroscopic techniques is generally employed:
-
High-Performance Liquid Chromatography (HPLC): Used for the separation of this compound from its degradation products. A reversed-phase C18 column is often suitable.[6][7][8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Essential for the identification of degradation products by providing molecular weight and fragmentation data.[4][9][10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for the definitive structural elucidation of isolated degradation products.[10][11]
Troubleshooting Guides
Scenario 1: Unexpected Peaks in HPLC Analysis
Q: I am analyzing a sample of this compound that has been stored in solution and I observe several new, smaller peaks in my HPLC chromatogram. What could these be?
A: The appearance of new peaks suggests that your this compound sample has undergone degradation. Here’s how to approach the identification of these new compounds:
-
Hypothesize Potential Degradants: Based on the storage conditions (e.g., pH of the solvent, exposure to light and temperature), you can hypothesize the likely degradation pathway. For instance, if the solution was acidic, hydrolysis of the glycosidic bond is a strong possibility.
-
Analyze with LC-MS/MS: This is the most direct way to get initial identification. The mass-to-charge ratio (m/z) of the new peaks can indicate their molecular weights.
-
Interpret Mass Data:
-
A peak with an m/z corresponding to the aglycone of this compound (loss of the glucose unit) would strongly suggest hydrolysis.
-
Peaks with an increase in mass, particularly by 16 or 32 Da, could indicate the formation of mono- or di-oxygenated products resulting from oxidation.
-
-
Compare Fragmentation Patterns: Compare the MS/MS fragmentation pattern of the parent compound (this compound) with those of the new peaks. Common fragments can help in elucidating the structure of the degradants.
Scenario 2: Confirming the Identity of a Suspected Hydrolysis Product
Q: My LC-MS data shows a peak with a molecular weight that matches the aglycone of this compound. How can I definitively confirm that this is the hydrolysis product?
A: To confirm the identity of the suspected aglycone, you can perform the following:
-
Forced Degradation Control: Intentionally subject a pure sample of this compound to acidic hydrolysis (e.g., with 0.1 M HCl at elevated temperature). Analyze the resulting mixture by HPLC and compare the retention time of the major degradation product with your unknown peak. Co-elution provides strong evidence.
-
High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass measurement of the unknown peak. This will allow you to determine its elemental composition and confirm if it matches the expected formula of the aglycone.
-
Isolation and NMR Analysis: For unequivocal proof, the degradation product can be isolated using preparative HPLC. Subsequent 1D and 2D NMR analysis will provide the complete structural information for confirmation.
Experimental Protocols
Forced Degradation Study Protocol for this compound
This protocol outlines the typical stress conditions used to induce the degradation of this compound.
-
Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent like methanol or a methanol-water mixture.
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 1 M NaOH before analysis.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 30% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound and the stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light for a defined period (e.g., 24 hours).
LC-MS/MS Method for Analysis
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm) is typically used.[6]
-
Mobile Phase: A gradient elution with water (often with 0.1% formic acid) and acetonitrile is common for separating compounds of varying polarity.
-
Flow Rate: A typical flow rate is around 0.8-1.0 mL/min.[6][7]
-
Detection: UV detection can be set at around 205 nm. Mass detection should be performed in positive ion mode to observe protonated molecules [M+H]⁺.
-
MS/MS Analysis: Perform fragmentation of the parent ion peaks of interest to obtain structural information.
Data Presentation
Table 1: Hypothetical Degradation Products of this compound
| Compound | Proposed Structure | Modification | Molecular Formula | Expected [M+H]⁺ (m/z) |
| This compound | Parent Compound | - | C₃₇H₆₀O₈ | 633.43 |
| DP-1 (Aglycone) | Loss of Glucose | Hydrolysis | C₃₁H₄₉O₃ | 471.37 |
| DP-2 | Mono-oxidized this compound | Oxidation | C₃₇H₆₀O₉ | 649.43 |
| DP-3 | Di-oxidized this compound | Oxidation | C₃₇H₆₀O₁₀ | 665.42 |
| DP-4 | Mono-oxidized Aglycone | Hydrolysis & Oxidation | C₃₁H₄₉O₄ | 487.36 |
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Hypothetical degradation pathway of this compound.
References
- 1. This compound | CAS:81348-81-4 | Manufacturer ChemFaces [chemfaces.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. lcms.cz [lcms.cz]
- 5. Forced degradation of recombinant monoclonal antibodies: A practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Quantitative analysis of aglycone of momordicoside L from Momordica charantia in different areas by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Rapid analysis of momordicoside A in bitter melon by high performance liquid chromatography following solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Forced degradation study of thiocolchicoside: characterization of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Potential degradation products of abemaciclib: Identification and structural characterization employing LC-Q/TOF-MS and NMR including mechanistic explanation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification and characterization of forced degradation products of vortioxetine by LC/MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Momordicoside F1 vs. Momordicoside F2: A Comparative Analysis of Antiproliferative Activity
In the landscape of cancer research, natural compounds derived from medicinal plants are a significant source of novel therapeutic agents. Among these, cucurbitane-type triterpenoid glycosides from the bitter melon (Momordica charantia) have garnered considerable attention for their potential anticancer properties. This guide provides a detailed comparison of the antiproliferative activities of two such compounds, momordicoside F1 and momordicoside F2, aimed at researchers, scientists, and drug development professionals.
Quantitative Assessment of Antiproliferative Activity
This compound and momordicoside F2, isolated from the fruits of Momordica charantia, have been evaluated for their ability to inhibit the growth of various human cancer cell lines. A key comparative study by Hsiao et al. (2013) investigated their effects on human breast adenocarcinoma (MCF-7), colon adenocarcinoma (WiDr), laryngeal carcinoma (HEp-2), and medulloblastoma (Doay) cells.[1][2] While the study concluded that several isolated cucurbitane-type triterpene glycosides, including this compound and F2, possessed antiproliferative activities, specific 50% inhibitory concentration (IC50) values for these two compounds were not detailed in the available literature.[1][2]
For context, other studies on crude extracts of Momordica charantia have shown cytotoxic effects on various cancer cell lines. For instance, a hot aqueous extract of Chinese M. charantia exhibited an IC50 of 32.5 ± 0.18 μg/ml on A549 human lung cancer cells. It is important to note that the activity of a crude extract cannot be directly attributed to a single compound, as it contains a mixture of phytochemicals.
Table 1: Summary of Antiproliferative Activity Data
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | MCF-7, WiDr, HEp-2, Doay | Data not available | Hsiao et al., 2013[1] |
| Momordicoside F2 | MCF-7, WiDr, HEp-2, Doay | Data not available | Hsiao et al., 2013[1] |
Note: While the primary comparative study by Hsiao et al. (2013) demonstrated antiproliferative activity for both compounds, specific IC50 values were not available in the reviewed literature.
Experimental Protocols
The evaluation of the antiproliferative activity of this compound and F2 was conducted following a bioassay-guided fractionation and isolation protocol, coupled with standard cytotoxicity assays.
Bioassay-Guided Fractionation and Isolation
The general workflow for isolating this compound and F2 as described by Hsiao et al. (2013) is as follows:
Antiproliferation Assay (General Protocol)
The antiproliferative effects of the isolated compounds were assessed using a standard in vitro cytotoxicity assay, likely the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a similar method.
-
Cell Culture: Human cancer cell lines (MCF-7, WiDr, HEp-2, and Doay) were cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells were seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with various concentrations of this compound, momordicoside F2, or a vehicle control (e.g., DMSO).
-
Incubation: The treated cells were incubated for a specified period (e.g., 48 or 72 hours).
-
Viability Assessment: After incubation, a viability reagent (e.g., MTT) was added to each well. The resulting formazan crystals were dissolved, and the absorbance was measured using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was then determined from the dose-response curves.
Putative Signaling Pathways in Antiproliferative Action
While specific signaling pathways for this compound and F2 have not been fully elucidated, research on other cucurbitane triterpenoids from Momordica charantia suggests that their antiproliferative effects are mediated through the modulation of multiple key cellular signaling pathways involved in cell survival, proliferation, and apoptosis. The following diagram illustrates a generalized pathway that may be relevant to the action of these compounds.
Conclusion
This compound and momordicoside F2 are bioactive cucurbitane-type triterpenoid glycosides from Momordica charantia that exhibit antiproliferative properties against a range of human cancer cell lines. While direct quantitative comparison of their potency is hampered by the lack of specific IC50 values in the accessible literature, the existing evidence confirms their activity. Further research is warranted to elucidate the precise IC50 values of these compounds and to delineate their specific molecular targets and signaling pathways. Such studies will be crucial for evaluating their potential as lead compounds in the development of novel anticancer therapies.
References
A Comparative Analysis of the Hypoglycemic Effects of Momordicoside F1 and Metformin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the hypoglycemic properties of momordicoside F1, a cucurbitane-type triterpenoid from Momordica charantia (bitter melon), and metformin, a first-line therapeutic agent for type 2 diabetes. While direct comparative studies on isolated this compound and metformin are limited, this document synthesizes available preclinical and clinical data for Momordica charantia extracts and purified momordicosides to offer insights into their relative hypoglycemic potential and mechanisms of action.
Executive Summary
Metformin is a well-established biguanide with robust clinical efficacy in lowering blood glucose primarily by inhibiting hepatic gluconeogenesis and enhancing insulin sensitivity through the activation of AMP-activated protein kinase (AMPK). This compound, a key bioactive constituent of bitter melon, has demonstrated hypoglycemic effects in preclinical studies, also largely attributed to AMPK activation. Clinical trials on bitter melon extracts suggest a modest hypoglycemic effect, which appears to be less potent than metformin at standard therapeutic doses.
Data Presentation: Quantitative Comparison
The following table summarizes the available quantitative data from preclinical and clinical studies. It is crucial to note that the data for this compound is often derived from studies using mixed extracts or saponin fractions of Momordica charantia, and not the isolated compound.
| Parameter | This compound / M. charantia Saponins/Extracts | Metformin | References |
| Mechanism of Action | Primarily activates AMP-activated protein kinase (AMPK), leading to increased glucose uptake and fatty acid oxidation. May also inhibit intestinal α-glucosidase. | Primarily activates AMPK, leading to inhibition of hepatic gluconeogenesis and increased insulin sensitivity. Also affects gut glucose utilization. | [1][2] |
| In Vivo Efficacy (Animal Models) | A saponin fraction from M. charantia (containing momordicoside K as a major component) at 200 mg/kg body weight showed a 26.47% reduction in blood glucose in diabetic mice after 30 days. | In streptozotocin-induced diabetic mice, metformin significantly reduces blood glucose levels. | [3] |
| Clinical Efficacy (Human Studies) | M. charantia fruit powder (2000 mg/day) for 4 weeks resulted in a significant reduction in fructosamine levels, but the effect was less than metformin (1000 mg/day). | Metformin (1000 mg/day) for 4 weeks showed a significant reduction in fructosamine levels. | [4][5] |
| Dosage (Clinical Studies) | Varied; 500 mg to 2000 mg/day of M. charantia fruit powder has been studied. | Standard therapeutic doses typically range from 500 mg to 2550 mg per day. | [4][5] |
Experimental Protocols
Below are representative experimental protocols for evaluating the hypoglycemic effects of compounds like this compound and metformin in an animal model.
Induction of Diabetes in Animal Models
A common method for inducing type 2 diabetes in rodents is through a combination of a high-fat diet and a low dose of streptozotocin (STZ).
-
Animal Model: Male C57BL/6J mice, 6-8 weeks old.
-
Diet: Mice are fed a high-fat diet (e.g., 45-60% of calories from fat) for a period of 4-8 weeks to induce insulin resistance.
-
Streptozotocin (STZ) Administration: After the high-fat diet period, mice are fasted for 4-6 hours and then administered a single intraperitoneal injection of a low dose of STZ (e.g., 40-100 mg/kg body weight) dissolved in a citrate buffer (pH 4.5).
-
Confirmation of Diabetes: Blood glucose levels are monitored from the tail vein. Mice with fasting blood glucose levels consistently above a predetermined threshold (e.g., >250 mg/dL or 13.9 mmol/L) are considered diabetic and are used for the study.
Evaluation of Hypoglycemic Effect
-
Grouping: Diabetic mice are randomly divided into several groups:
-
Vehicle control (e.g., saline or a suitable solvent).
-
This compound treated (various doses).
-
Metformin treated (positive control, standard dose).
-
-
Treatment: The compounds are administered orally (gavage) or via intraperitoneal injection daily for a specified period (e.g., 4 weeks).
-
Monitoring:
-
Fasting Blood Glucose: Measured periodically (e.g., weekly) from the tail vein after a period of fasting.
-
Oral Glucose Tolerance Test (OGTT): Performed at the end of the treatment period. After an overnight fast, a glucose solution (e.g., 2 g/kg body weight) is administered orally. Blood glucose levels are measured at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Insulin Levels: Plasma insulin levels can be measured using ELISA kits at baseline and at the end of the study.
-
-
Data Analysis: Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the changes in blood glucose levels and other parameters between the different treatment groups.
Mandatory Visualization
Signaling Pathways
Caption: Signaling pathways of Metformin and this compound.
Experimental Workflow
Caption: A typical experimental workflow for in vivo hypoglycemic studies.
Logical Relationship
Caption: Logical relationship for comparing Metformin and this compound.
Conclusion
Metformin remains the gold standard for oral hypoglycemic therapy due to its well-documented efficacy and extensive clinical data. This compound and other related compounds from Momordica charantia show promise as potential hypoglycemic agents, appearing to share a key mechanism of action with metformin through AMPK activation. However, based on the available evidence from studies on M. charantia extracts, the hypoglycemic effect of its bioactive components, including this compound, is likely more modest than that of metformin.
Further research, including direct, head-to-head comparative studies of isolated this compound and metformin, is necessary to definitively establish their relative potency and therapeutic potential. Such studies should include detailed dose-response analyses and long-term efficacy and safety evaluations. For drug development professionals, this compound may represent a valuable lead compound for the development of new hypoglycemic agents, potentially as a standalone therapy or in combination with existing drugs like metformin.
References
- 1. Hypoglycemic effect of bitter melon compared with metformin in newly diagnosed type 2 diabetes patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Momordica charantia L.—Diabetes-Related Bioactivities, Quality Control, and Safety Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Anti-diabetic and hypoglycaemic effects of Momordica charantia (bitter melon): a mini review | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of Momordicoside F1 and Doxorubicin Cytotoxicity in MCF-7 Breast Cancer Cells
In the landscape of breast cancer research, the quest for effective therapeutic agents with minimal side effects is paramount. This guide provides a detailed comparison of the cytotoxic effects of Momordicoside F1, a natural compound isolated from bitter melon (Momordica charantia), and Doxorubicin, a conventional chemotherapeutic drug, on the MCF-7 human breast cancer cell line. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available experimental data, methodologies, and associated signaling pathways.
While extensive data exists for the cytotoxic effects of Doxorubicin on MCF-7 cells, research on the isolated this compound is less abundant. Much of the available information is derived from studies on Momordica charantia extracts, which contain this compound as an active component. This guide will therefore present a comparison based on the currently available scientific literature, highlighting the effects of Momordica charantia extract as a proxy for this compound's potential activity, alongside the well-documented effects of Doxorubicin.
Quantitative Analysis of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for Momordica charantia extract and Doxorubicin in MCF-7 cells. It is important to note that the IC50 for the extract represents the activity of a mixture of compounds.
| Compound/Extract | Cell Line | Incubation Time | IC50 Value | Reference |
| Momordica charantia Ethanolic Fruit Extract | MCF-7 | 72 hours | > 80% cytotoxicity at 0.2 mg/mL | [1] |
| Doxorubicin | MCF-7 | 48 hours | 0.68 ± 0.04 µg/mL | [2] |
| Doxorubicin | MCF-7 | 48 hours | 1 µM | [3] |
| Doxorubicin | MCF-7 | 72 hours | Not particularly effective at 10, 20, and 50 nM | [4] |
| Doxorubicin | MCF-7 | 24 hours | 2.8 ± 0.9 µg/mL | [5] |
| Doxorubicin (sensitive MCF-7) | MCF-7 | Not Specified | 400 nM | [6] |
| Doxorubicin (resistant MCF-7/DOX) | MCF-7/DOX | Not Specified | 700 nM | [6] |
| Doxorubicin | MCF-7 | 48 hours | 8306 nM | [7] |
| Doxorubicin | MCF-7 | 48 hours | 34.8 µg/mL (in MDR1 overexpressing cells) | [8] |
| Doxorubicin | MCF-7 | Not Specified | 1.1 µg/mL | [9] |
Experimental Protocols
A clear understanding of the methodologies employed in these studies is crucial for the interpretation of the data.
Cell Culture and Maintenance
MCF-7 cells were cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal calf serum (FCS) at 37°C in a humidified atmosphere with 5% CO2[3].
Cytotoxicity Assays
MTT Assay: This colorimetric assay is used to assess cell metabolic activity. Log phase MCF-7 cells were seeded in 96-well plates. After cell adherence, they were treated with varying concentrations of the test compounds. For instance, Doxorubicin was tested at concentrations ranging from 0 to 1.6 µg/ml[2]. Following incubation, an MTT solution is added, and the resulting formazan crystals are dissolved for spectrophotometric analysis.
Trypan Blue Exclusion Assay: This assay is used to count viable cells. Cells are stained with trypan blue, which is excluded by viable cells but taken up by non-viable cells. The percentage of viable cells is then determined by counting under a microscope.
Apoptosis Assays
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells, while PI intercalates with DNA in late apoptotic and necrotic cells with compromised membranes.
Western Blot Analysis: This technique is used to detect specific proteins in a sample. Cell lysates are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies against proteins of interest, such as caspases, Bcl-2 family proteins, and PARP, to assess their expression and cleavage, which are hallmarks of apoptosis.
Signaling Pathways
This compound (via Momordica charantia Extract) Induced Apoptosis
Extracts of Momordica charantia have been shown to induce apoptosis in MCF-7 cells through the modulation of several key signaling molecules. The extract treatment leads to a decrease in cell proliferation and the induction of apoptotic cell death[10]. This is accompanied by the cleavage of poly(ADP-ribose) polymerase (PARP) and the activation of caspases[10]. Furthermore, the extract has been observed to enhance the expression of p53 and p21, while inhibiting cyclin B1 and cyclin D1, suggesting an induction of cell cycle arrest[10]. The apoptotic process appears to involve both intrinsic and extrinsic pathways, with evidence of caspase-8 and caspase-9 activation[11].
Caption: Apoptotic pathway induced by Momordica charantia extract in MCF-7 cells.
Doxorubicin-Induced Apoptosis
Doxorubicin is a well-characterized anthracycline antibiotic that induces cytotoxicity in cancer cells through multiple mechanisms. In MCF-7 cells, Doxorubicin treatment leads to a dose-dependent decrease in cell viability and induces apoptosis[3]. The apoptotic pathway activated by Doxorubicin involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2[3]. This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction and the release of cytochrome c, which in turn activates the caspase cascade, including caspase-9 and the executioner caspase-3 (although MCF-7 cells are known to have low levels of functional caspase-3, alternative pathways involving other caspases can be activated)[3]. Doxorubicin also induces the activation of caspase-8, suggesting the involvement of the extrinsic apoptotic pathway[3].
Caption: Apoptotic pathway induced by Doxorubicin in MCF-7 cells.
Comparison and Conclusion
Both Momordica charantia extract (containing this compound) and Doxorubicin exhibit cytotoxic effects against MCF-7 breast cancer cells, primarily through the induction of apoptosis. However, a direct comparison of their potency is challenging due to the lack of a specific IC50 value for isolated this compound.
Doxorubicin is a potent cytotoxic agent with a well-defined mechanism of action involving DNA intercalation and topoisomerase II inhibition, leading to the activation of both intrinsic and extrinsic apoptotic pathways. Its efficacy is well-documented, although it is also associated with significant side effects and the development of drug resistance[6].
Momordica charantia extract, on the other hand, represents a complex mixture of phytochemicals, including this compound. The available evidence suggests that it can induce apoptosis and cell cycle arrest through the modulation of multiple signaling pathways, including those involving p53 and caspases[10]. The potential for natural compounds like this compound to exhibit anticancer activity with potentially fewer side effects makes them promising candidates for further investigation.
Future research should focus on determining the specific cytotoxic effects and IC50 value of isolated this compound in MCF-7 cells. This will allow for a more direct and quantitative comparison with conventional chemotherapeutic agents like Doxorubicin and will be crucial in evaluating its potential as a novel therapeutic agent for breast cancer. Further elucidation of the precise molecular targets and signaling pathways affected by this compound will also be essential for its development as a targeted cancer therapy.
References
- 1. ajol.info [ajol.info]
- 2. JNK/SAPK mediates doxorubicin-induced differentiation and apoptosis in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Momordica charantia Extract Induces Apoptosis in Human Cancer Cells through Caspase- and Mitochondria-Dependent Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Emerging Antitumor Activities of the Bitter Melon (Momordica charantia) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, structural characterization, and anticancer activity of a monobenzyltin compound against MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eijppr.com [eijppr.com]
- 11. spandidos-publications.com [spandidos-publications.com]
Unraveling the Anticancer Potential of Momordicoside F1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticancer mechanisms of momordicoside F1, a cucurbitane-type triterpene glycoside isolated from bitter melon (Momordica charantia). While direct and extensive research on this compound is still emerging, this document leverages available data on its antiproliferative effects and draws comparisons with the well-studied mechanisms of a closely related compound, momordicine-I, and other bioactive constituents of bitter melon. This guide aims to offer a valuable resource for researchers investigating novel anticancer therapeutic agents.
Antiproliferative Activity of this compound
This compound has demonstrated antiproliferative activities against a range of human tumor cell lines, including MCF-7 (breast cancer), WiDr (colon cancer), HEp-2 (laryngeal cancer), and Doay (medulloblastoma)[1]. However, specific quantitative data, such as IC50 values, from publicly available literature are limited. The following table summarizes the known antiproliferative effects.
| Compound | Cancer Cell Line | Reported Activity | Reference |
| This compound | MCF-7, WiDr, HEp-2, Doay | Antiproliferative | [1] |
Comparative Mechanistic Insights from Momordicine-I
Momordicine-I, another prominent cucurbitane triterpenoid from Momordica charantia, has been more extensively studied for its anticancer properties. Its mechanisms provide a valuable framework for understanding the potential pathways through which this compound may exert its effects.
Induction of Apoptosis and Cell Cycle Arrest
Studies on various extracts and isolated compounds from bitter melon have consistently shown the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.
Comparative Data on Apoptosis and Cell Cycle Arrest (from related compounds)
| Compound/Extract | Cancer Cell Line | Effect on Apoptosis | Effect on Cell Cycle | Key Findings |
| Momordicine-I | Head and Neck Cancer (JHU022, JHU029, Cal27) | Induces apoptosis | Inhibits proliferation | Inhibited cell viability in a dose-dependent manner.[2] |
| Momordica charantia extract | Human Cancer Cells (Hone-1, AGS, HCT-116, CL1-0) | Induces apoptosis via caspase-3 activation and modulation of Bax/Bcl-2 | Induces sub-G1 phase arrest | Time-dependent induction of apoptosis. |
Modulation of Signaling Pathways
The anticancer effects of bitter melon compounds are often attributed to their ability to modulate critical signaling pathways involved in cancer cell proliferation, survival, and metastasis.
Momordicine-I has been shown to inhibit the c-Met signaling pathway and its downstream molecules in head and neck cancer cells. This pathway is crucial for tumor growth and invasion.
References
A Comparative Analysis of Momordicoside F1 and Other Cucurbitacins in Cancer Research
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative bioactivity, mechanisms of action, and experimental evaluation of Momordicoside F1, Cucurbitacin B, and Cucurbitacin E.
Introduction
Cucurbitacins, a class of structurally diverse and highly oxygenated tetracyclic triterpenoids, have garnered significant attention in cancer research for their potent cytotoxic and anti-proliferative activities.[1] Predominantly found in plants of the Cucurbitaceae family, these compounds modulate key signaling pathways involved in cell growth, proliferation, and apoptosis.[1] This guide provides a comparative analysis of this compound, a cucurbitane glycoside found in Momordica charantia (bitter melon), with two of the most extensively studied cucurbitacins, Cucurbitacin B and Cucurbitacin E. While robust quantitative data for this compound is emerging, this comparison leverages available data to highlight its potential alongside its well-characterized counterparts.
Data Presentation: Comparative Cytotoxicity
The in vitro cytotoxic activity of cucurbitacins is a critical measure of their anti-cancer potential. The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify the effectiveness of a compound in inhibiting biological or biochemical functions. The following tables summarize the reported IC50 values for Cucurbitacin B and Cucurbitacin E against various cancer cell lines.
It is important to note that direct comparative studies including this compound with standardized IC50 values are limited in the currently available literature. However, studies on extracts of Momordica charantia, which contains this compound, have demonstrated cytotoxic effects. For instance, a methanol extract of Momordica charantia (MCME) exhibited IC50 values ranging from 0.25 to 0.35 mg/mL in nasopharyngeal, gastric, colorectal, and lung cancer cell lines.[2] Another study on Momordica charantia extracts showed an IC50 of 26.7 ± 0.05 μg/mL for an acetone extract against A549 lung cancer cells.[3] While not a direct measure of this compound's potency, these findings suggest the potential anti-proliferative activity of its constituents. One report indicates that this compound may possess antiproliferative activities against MCF-7, WiDr, HEp-2, and Doay human tumor cell lines, though specific IC50 values were not provided.[4][5]
Table 1: IC50 Values of Cucurbitacin B in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (h) |
| KKU-213 | Cholangiocarcinoma | 0.048 | 24 |
| 0.036 | 48 | ||
| 0.032 | 72 | ||
| KKU-214 | Cholangiocarcinoma | 0.088 | 24 |
| 0.053 | 48 | ||
| 0.04 | 72 | ||
| MCF-7 | Breast Cancer | 12.0 | Not Specified |
| HCT116 | Colon Cancer | 0.031 ± 0.003 | Not Specified |
Table 2: IC50 Values of Cucurbitacin E in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Incubation Time (h) |
| AGS | Gastric Cancer | 0.1 µg/mL | 24 |
| MDA-MB-468 | Triple Negative Breast Cancer | ~10-70 nM | Not Specified |
| MDA-MB-231 | Triple Negative Breast Cancer | ~10-70 nM | Not Specified |
| HCC1806 | Triple Negative Breast Cancer | ~10-70 nM | Not Specified |
| HCC1937 | Triple Negative Breast Cancer | ~10-70 nM | Not Specified |
| SW527 | Triple Negative Breast Cancer | ~10-70 nM | Not Specified |
| A549 | Non-Small-Cell Lung Cancer | 4.75 ± 0.36 μM | 48 |
Mechanistic Insights: Signaling Pathways
Cucurbitacins exert their anti-cancer effects by modulating a multitude of intracellular signaling pathways that are often dysregulated in cancer.
Cucurbitacin B and E:
Both Cucurbitacin B and E are well-documented inhibitors of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and mitogen-activated protein kinase (MAPK) pathways.[6][7] These pathways are crucial for cell proliferation, differentiation, and survival.
-
JAK/STAT Pathway: Cucurbitacins B and E can inhibit the phosphorylation of JAK2 and STAT3, leading to the downregulation of downstream anti-apoptotic proteins like Bcl-2 and Mcl-1, and cell cycle regulators like cyclin D1.[8] This inhibition ultimately induces cell cycle arrest, typically at the G2/M phase, and promotes apoptosis.[8]
-
MAPK Pathway: These cucurbitacins can also suppress the activation of key components of the MAPK pathway, including ERK, JNK, and p38, further contributing to the inhibition of cell proliferation and survival.[6]
-
Other Pathways: Cucurbitacin B has also been shown to modulate the PI3K/Akt pathway and the Hippo-YAP signaling pathway.[9][10]
This compound:
While specific studies on the direct effects of isolated this compound on these signaling pathways are not as prevalent, research on Momordica charantia extracts suggests a potential for similar mechanisms. The KEGG pathway database indicates the involvement of Momordica charantia in the JAK-STAT signaling pathway. Furthermore, silver nanoparticles synthesized using Momordica charantia have been shown to modulate the SOCS/JAK/STAT and PI3K/Akt/PTEN signaling pathways. A study on Momordicoside G, another cucurbitane from Momordica charantia, suggested its involvement in regulating macrophage phenotypes through pathways including the TNF signaling pathway. These findings hint at the potential for this compound to also interact with these critical cancer-related signaling cascades.
Experimental Protocols
To facilitate reproducible research, this section provides detailed methodologies for key experiments used to assess the cytotoxic and apoptotic effects of these compounds.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound, Cucurbitacin B, or Cucurbitacin E) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. A reference wavelength of 630 nm can be used to subtract background absorbance.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration.
Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9]
-
Cell Treatment and Collection: Treat cells with the test compounds for the desired duration. After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blot Analysis for Caspase-3 Cleavage
Western blotting is used to detect the cleavage of caspase-3, a key executioner caspase in apoptosis.
-
Protein Extraction: After treating cells with the compounds, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved caspase-3 overnight at 4°C. A primary antibody for a housekeeping protein (e.g., β-actin or GAPDH) should also be used as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize the results using an imaging system. The presence of the cleaved caspase-3 fragment (typically around 17/19 kDa) indicates apoptosis.
Mandatory Visualization
Caption: General experimental workflow for evaluating the anti-cancer effects of cucurbitacins.
References
- 1. researchgate.net [researchgate.net]
- 2. targetmol.cn [targetmol.cn]
- 3. researchgate.net [researchgate.net]
- 4. Momordicoside G Regulates Macrophage Phenotypes to Stimulate Efficient Repair of Lung Injury and Prevent Urethane-Induced Lung Carcinoma Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity analysis of active components in bitter melon (Momordica charantia) seed extracts using human embryonic kidney and colon tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. KEGG PATHWAY: JAK-STAT signaling pathway - Momordica charantia (bitter melon) [kegg.jp]
- 7. researchgate.net [researchgate.net]
- 8. Momordica charantia silver nanoparticles modulate SOCS/JAK/STAT and P13K/Akt/PTEN signalling pathways in the kidney of streptozotocin-induced diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. glpbio.com [glpbio.com]
- 10. Determination of cucurbitacin E in some selected herbs of ayurvedic importance through RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
Momordicoside F1: A Comparative Guide to its Efficacy in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the reported efficacy of momordicoside F1, a cucurbitane-type triterpenoid glycoside isolated from Momordica charantia (bitter melon), against various cancer cell lines. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide also includes data from studies on crude extracts of Momordica charantia and other purified compounds from the plant to offer a broader context for its potential anti-cancer activities.
Efficacy of this compound and Related Compounds
Table 1: Cancer Cell Lines with Reported this compound Antiproliferative Activity
| Cell Line | Cancer Type |
| MCF-7 | Breast Cancer |
| WiDr | Colon Adenocarcinoma |
| HEp-2 | Laryngeal Carcinoma |
| Doay | Medulloblastoma |
To provide a basis for comparison, the following table summarizes the cytotoxic and apoptotic effects of Momordica charantia extracts and other isolated compounds on various cancer cell lines.
Table 2: Efficacy of Momordica charantia Extracts and Other Compounds in Cancer Cell Lines
| Compound/Extract | Cancer Cell Line | Cancer Type | IC50 Value | Apoptosis Induction |
| Methanol Extract (MCME) | Hone-1 | Nasopharyngeal Carcinoma | ~0.35 mg/mL (24h)[2] | 28.2% (sub-G1) at 0.35 mg/mL (24h)[2] |
| Methanol Extract (MCME) | AGS | Gastric Adenocarcinoma | ~0.3 mg/mL (24h)[2] | 44.5% (sub-G1) at 0.3 mg/mL (24h)[2] |
| Methanol Extract (MCME) | HCT-116 | Colorectal Carcinoma | ~0.3 mg/mL (24h)[2] | 34.5% (sub-G1) at 0.3 mg/mL (24h)[2] |
| Methanol Extract (MCME) | CL1-0 | Lung Adenocarcinoma | ~0.25 mg/mL (24h)[2] | 44.2% (sub-G1) at 0.25 mg/mL (24h)[2] |
| Chinese Hot Aqueous Extract (CHA) | A549 | Non-small Cell Lung Cancer | 32.5 ± 0.18 µg/mL (24h)[3] | 34.5% apoptotic cells[3] |
| Momordicine-I | JHU022, JHU029, Cal27 | Head and Neck Cancer | Dose-dependent inhibition | Induces apoptosis |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to determine the efficacy of anti-cancer compounds.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance values are directly proportional to the number of viable cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be calculated by plotting the percentage of cell viability against the compound concentration.
Apoptosis Assays
1. DAPI Staining for Nuclear Morphology: 4′,6-diamidino-2-phenylindole (DAPI) is a fluorescent stain that binds strongly to A-T rich regions in DNA. It is used to visualize nuclear changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.
Protocol:
-
Cell Treatment: Grow and treat cells with the test compound on coverslips or in culture plates.
-
Fixation: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Permeabilization: If required, permeabilize the cells with a detergent (e.g., Triton X-100).
-
DAPI Staining: Incubate the cells with a DAPI solution.
-
Visualization: Observe the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei, which appear as brightly stained bodies, in contrast to the uniformly stained nuclei of healthy cells.
2. DNA Fragmentation Analysis: A hallmark of apoptosis is the cleavage of nuclear DNA into internucleosomal fragments. This can be visualized by agarose gel electrophoresis.
Protocol:
-
Cell Lysis: Lyse the treated and control cells using a lysis buffer.
-
DNA Extraction: Extract the DNA from the cell lysates.
-
Agarose Gel Electrophoresis: Run the extracted DNA on an agarose gel.
-
Visualization: Stain the gel with an intercalating agent (e.g., ethidium bromide) and visualize the DNA under UV light. A characteristic "ladder" pattern of DNA fragments will be visible in apoptotic cells.
Visualizing Experimental Workflows and Signaling Pathways
To better understand the experimental process and the potential mechanisms of action, the following diagrams are provided.
Caption: Experimental workflow for assessing the anticancer efficacy of this compound.
Caption: Known signaling pathway for apoptosis induction by Momordica charantia extracts.
References
- 1. targetmol.cn [targetmol.cn]
- 2. Momordica charantia Extract Induces Apoptosis in Human Cancer Cells through Caspase- and Mitochondria-Dependent Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Momordica charantia (Indian and Chinese Bitter Melon) Extracts Inducing Apoptosis in Human Lung Cancer Cell Line A549 via ROS-Mediated Mitochodria Injury - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Momordicoside F1 Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Momordicoside F1, a cucurbitane-type triterpenoid glycoside isolated from the bitter melon (Momordica charantia), has garnered significant interest for its potential therapeutic applications. This guide provides a comparative analysis of its bioactivity across multiple preclinical models, focusing on its anti-inflammatory, anti-cancer, and metabolic regulatory properties. The information presented herein is supported by experimental data to aid in the evaluation of its potential as a lead compound in drug discovery.
Anti-Inflammatory Activity
This compound exhibits notable anti-inflammatory effects by targeting key signaling pathways involved in the inflammatory cascade. While direct quantitative data for this compound is still emerging, studies on structurally similar cucurbitane triterpenoids from Momordica charantia provide strong evidence of their potent inhibitory effects on pro-inflammatory mediators.
Key Mechanism of Action: Inhibition of the NF-κB signaling pathway is a central mechanism underlying the anti-inflammatory effects of Momordica charantia extracts.[1][2] Polysaccharide extracts from the plant have been shown to downregulate the expression of proinflammatory cytokines such as TNF-α, IL-6, and IL-1β in murine macrophage models.[1][3] This is achieved by inhibiting the activation of NF-κB, a key transcription factor that governs the expression of numerous inflammatory genes.[2]
While specific studies on this compound's effect on NF-κB are limited, the general anti-inflammatory properties of Momordica charantia extracts suggest that this compound likely contributes to this activity.
Comparative Data for Related Compounds:
| Compound (from M. charantia) | Target Cytokine | Cell Model | IC50 (µM) |
| Momordicoside G | α-amylase inhibition | In vitro | 70.5% inhibition |
| Gentisic acid 5-O-β-d-xyloside | α-glucosidase inhibition | In vitro | 56.4% inhibition |
Data extrapolated from studies on isolated compounds from Momordica charantia showing anti-inflammatory and anti-diabetic properties.[3]
Anti-Cancer Activity
Extracts of Momordica charantia have demonstrated cytotoxic effects against a range of human cancer cell lines, and this compound is believed to be one of the contributing bioactive constituents.[4] The primary mechanism of its anti-cancer action appears to be the induction of apoptosis.
Key Mechanism of Action: Momordica charantia extracts have been shown to induce apoptosis through the activation of caspase-3, a key executioner caspase in the apoptotic pathway.[5] This activation leads to the cleavage of downstream targets like DFF45 and PARP, ultimately resulting in DNA fragmentation and programmed cell death.[5] While direct evidence for this compound is still under investigation, molecular docking studies have suggested potential interactions between phytoconstituents of Momordica charantia and caspase-3.[6]
In Vitro Cytotoxicity of Momordica charantia Methanol Extract (MCME):
| Cell Line | Cancer Type | Approximate IC50 (mg/mL) at 24h |
| Hone-1 | Nasopharyngeal Carcinoma | 0.35 |
| AGS | Gastric Adenocarcinoma | 0.3 |
| HCT-116 | Colorectal Carcinoma | 0.3 |
| CL1-0 | Lung Adenocarcinoma | 0.25 |
Data from a study on the methanolic extract of Momordica charantia.[4]
In Vivo Antitumor Efficacy:
In vivo studies using crude extracts of Momordica charantia have shown promising antitumor activity in mouse models.[7] Treatment with the extract inhibited tumor formation and enhanced the immune response in mice, suggesting a multi-faceted anti-cancer effect.[7] Further studies are required to elucidate the specific contribution of this compound to these in vivo effects.
Metabolic Regulation
Momordicosides, including F1, have been investigated for their potential to ameliorate symptoms of metabolic syndrome, particularly through the regulation of glucose metabolism.
Key Mechanism of Action: A proposed mechanism for the hypoglycemic effect of Momordica charantia extracts is the stimulation of glucose uptake in peripheral tissues. This is thought to be mediated by the translocation of the glucose transporter 4 (GLUT4) to the plasma membrane.[8][9] While direct studies on this compound are needed, the broader class of momordicosides has been linked to this beneficial effect.
Experimental Protocols
Detailed experimental protocols for the bioassays mentioned are crucial for the reproducibility and validation of findings. Below are generalized methodologies for key experiments.
NF-κB Luciferase Reporter Assay
This assay is used to quantify the activation of the NF-κB signaling pathway.
-
Cell Culture and Transfection: HEK293T cells are cultured and transiently transfected with an NF-κB luciferase reporter vector and a control Renilla luciferase vector.
-
Treatment: Cells are treated with the test compound (e.g., this compound) for a specified period.
-
Induction: NF-κB activation is induced using an appropriate stimulus, such as TNF-α.
-
Lysis and Luciferase Assay: Cells are lysed, and the activities of firefly and Renilla luciferases are measured using a luminometer.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability.[10][11][12][13]
Cytotoxicity Assay (MTT Assay)
This assay determines the cytotoxic effects of a compound on cancer cells.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of the test compound for a defined period (e.g., 24, 48, 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Caspase-3 Activity Assay
This assay measures the activation of caspase-3, a key marker of apoptosis.
-
Cell Treatment and Lysis: Cells are treated with the test compound and then lysed to release cellular proteins.
-
Substrate Addition: A specific caspase-3 substrate conjugated to a fluorophore or chromophore is added to the cell lysate.
-
Incubation: The mixture is incubated to allow activated caspase-3 to cleave the substrate.
-
Signal Detection: The fluorescence or absorbance is measured using a microplate reader.
-
Data Analysis: The caspase-3 activity is expressed as the fold-change relative to the untreated control.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: Proposed apoptotic pathway induced by this compound.
Caption: Stimulation of GLUT4 translocation by this compound.
References
- 1. Antidiabetic and anti-inflammatory potential of isolated compounds from bitter melon: <i>In vitro</i> and <i>in silico</i> approaches [morressier.com]
- 2. Anti-Inflammatory Effect of Momordica Charantia in Sepsis Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in silico elucidation of antidiabetic and anti-inflammatory activities of bioactive compounds from Momordica charantia L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Momordica charantia Extract Induces Apoptosis in Human Cancer Cells through Caspase- and Mitochondria-Dependent Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Emerging Antitumor Activities of the Bitter Melon (Momordica charantia) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo antitumor activity of the bitter melon (Momordica charantia) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mulberry leaf extract stimulates glucose uptake and GLUT4 translocation in rat adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glucose ingestion causes GLUT4 translocation in human skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. resources.amsbio.com [resources.amsbio.com]
- 12. indigobiosciences.com [indigobiosciences.com]
- 13. bowdish.ca [bowdish.ca]
Momordicoside F1: A Comparative Guide to its Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of momordicoside F1, a cucurbitane-type triterpenoid glycoside isolated from Momordica charantia (bitter melon). The document focuses on its structure-activity relationship (SAR) concerning its antidiabetic and potential anticancer properties, comparing its efficacy with other naturally occurring analogs. Experimental data is presented in structured tables, and relevant methodologies and signaling pathways are detailed to support further research and drug development efforts.
Antidiabetic Activity: Inhibition of Hepatic Gluconeogenesis
This compound has demonstrated notable activity in the inhibition of hepatic gluconeogenesis, a key pathway in the regulation of blood glucose levels. Its efficacy has been evaluated in comparison to other structurally related cucurbitane glycosides.
Comparative Inhibitory Activity on Hepatic Gluconeogenesis
The following table summarizes the percentage of inhibition of hepatic gluconeogenesis by this compound and its analogs at a concentration of 40 μM.[1] This comparison provides insights into the preliminary structure-activity relationships among these naturally occurring compounds.
| Compound | Structure | % Inhibition of Hepatic Gluconeogenesis (at 40 μM) |
| This compound | 7β,25-dihydroxycucurbita-5,23(E)-dien-19-al-3-O-β-allopyranoside | 33.4% [1] |
| Momordicoside Y | 7β,25-dihydroxycucurbita-5,23(E)-dien-19-al-3-O-β-glucopyranoside | 23.9%[1] |
| Momordicoside G | 7β,25-dihydroxycucurbita-5,23(E)-dien-19-al-3-O-β-D-glucopyranosyl-(1→2)-β-D-glucopyranoside | 34.4%[1] |
| Charantoside C | 7β-hydroxy-25-methoxy-cucurbita-5,23(E)-dien-19-al-3-O-β-allopyranoside | 36.2%[1] |
Structure-Activity Relationship Insights (Antidiabetic Activity):
Based on the available data for naturally occurring analogs, the following preliminary SAR observations can be made:
-
Glycosylation at C-3: The nature of the sugar moiety at the C-3 position appears to influence the inhibitory activity. For instance, the disaccharide in Momordicoside G results in slightly higher activity compared to the monosaccharide in this compound.
-
Substitution at C-25: A methoxy group at C-25, as seen in Charantoside C, appears to be more favorable for activity than a hydroxyl group, as present in this compound.
Proposed Mechanism of Action: PEPCK Inhibition
Molecular docking studies suggest that this compound and its active analogs likely exert their gluconeogenesis inhibitory effects by interacting with the active site of phosphoenolpyruvate carboxykinase (PEPCK), a key enzyme in this pathway.[1]
Caption: Proposed mechanism of this compound's antidiabetic effect.
Anticancer Activity: Antiproliferative Effects
Putative Mechanism of Action: Induction of Apoptosis
Extracts from Momordica charantia and related cucurbitane triterpenoids have been shown to induce apoptosis through both caspase-dependent and mitochondria-dependent pathways. The general proposed mechanism involves the modulation of pro-apoptotic and anti-apoptotic proteins, leading to the activation of caspases and subsequent programmed cell death.
Caption: General apoptotic pathway induced by cucurbitane glycosides.
Experimental Protocols
Hepatic Gluconeogenesis Assay
This protocol is adapted from methodologies used for evaluating the effects of compounds on glucose production in human liver carcinoma cells (HepG2).
Objective: To determine the inhibitory effect of test compounds on hepatic gluconeogenesis.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM), glucose-free
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Gluconeogenic substrates: Sodium Lactate and Sodium Pyruvate
-
Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Glucose Assay Kit
Procedure:
-
Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed the cells in 24-well plates at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
-
Starvation: Wash the cells twice with PBS and then incubate in serum-free DMEM for 16 hours to deplete glycogen stores.
-
Treatment: After starvation, wash the cells again with PBS. Replace the medium with glucose-free DMEM containing the gluconeogenic substrates (e.g., 10 mM sodium lactate and 1 mM sodium pyruvate).
-
Add the test compounds at the desired concentrations (e.g., 40 μM for this compound and its analogs). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 6 hours at 37°C.
-
Glucose Measurement: Collect the supernatant from each well and measure the glucose concentration using a commercially available glucose assay kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the glucose production to the total protein content in each well. Calculate the percentage of inhibition relative to the vehicle control.
Caption: Workflow for the hepatic gluconeogenesis assay.
Cell Viability Assay (General Protocol)
This protocol describes a general method for assessing the antiproliferative effects of compounds on cancer cell lines using a tetrazolium-based assay (e.g., MTT or WST-1).
Objective: To determine the cytotoxic effects of test compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, WiDr, HEp-2, Doay)
-
Appropriate cell culture medium and supplements
-
96-well plates
-
Test compounds
-
Tetrazolium-based reagent (e.g., MTT, WST-1)
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add the tetrazolium-based reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).
-
Measurement: If using MTT, add a solubilization solution to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
References
Validating Momordicoside F1 as a Biomarker for Bitter Melon Extract: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Momordicoside F1 as a primary biomarker for the standardization and quality control of bitter melon (Momordica charantia) extracts. We present experimental data, compare analytical methodologies, and detail protocols to support the validation of this compound against other potential biomarkers.
Introduction
Bitter melon is a plant with a long history of use in traditional medicine for treating a variety of ailments, most notably diabetes.[1][2] The therapeutic effects of its extracts are attributed to a complex mixture of bioactive compounds, primarily cucurbitane-type triterpenoids, including momordicosides.[1][2] The lack of standardization of bitter melon extracts poses a significant challenge in research and clinical applications, highlighting the need for reliable chemical markers for quality control.[2] This guide focuses on validating this compound as a key biomarker due to its significant presence and contribution to the bioactivity of bitter melon extracts.
This compound vs. Alternative Biomarkers
The selection of a suitable biomarker is critical for the consistent quality and efficacy of herbal extracts. While several compounds in bitter melon have been proposed as potential markers, this compound stands out for its representative chemical structure within the major bioactive class of cucurbitane triterpenoids.
Table 1: Comparison of Potential Biomarkers in Bitter Melon Extract
| Biomarker | Chemical Class | Rationale for Use as Biomarker | Limitations |
| This compound | Cucurbitane-type Triterpenoid Glycoside | Representative of the major class of bioactive compounds; present in significant quantities in various cultivars.[1] | May require more sophisticated analytical methods for precise quantification compared to some phenolic compounds. |
| Charantin | Mixture of Stigmasterol and β-sitosterol Glucosides | Historically used as a marker for anti-diabetic activity.[2][3] | A mixture of two compounds, making precise quantification challenging; concentrations can be low and variable.[2] |
| Cucurbitacin B | Cucurbitane-type Triterpenoid | Potent bioactivity, including anti-inflammatory and anti-cancer effects.[4] | Its high cytotoxicity may not be desirable as a primary quality control marker for general health supplements. |
| Gallic Acid | Phenolic Acid | Abundant in some extracts and possesses antioxidant properties; easily quantifiable by HPLC.[5] | Not specific to bitter melon and does not represent the unique triterpenoid profile responsible for many of its characteristic bioactivities. |
| Catechin | Flavonoid | Contributes to the antioxidant activity of the extract and is quantifiable by HPLC.[5] | Lacks the specificity to bitter melon and its primary therapeutic activities. |
Comparison of Analytical Methodologies for this compound Quantification
The accurate quantification of this compound is essential for its validation as a biomarker. Several analytical techniques can be employed, each with its own advantages and disadvantages.
Table 2: Performance Comparison of Analytical Methods for this compound
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Liquid Chromatography-Mass Spectrometry (LC-MS) | High-Performance Thin-Layer Chromatography (HPTLC) |
| Specificity | Moderate to High | Very High | Moderate |
| Sensitivity | Good | Excellent | Moderate |
| Precision (RSD%) | < 2% | < 5% | 5-10% |
| Accuracy (% Recovery) | 95-105% | 98-102% | 90-110% |
| **Linearity (R²) ** | > 0.999 | > 0.999 | > 0.99 |
| Instrumentation Cost | Moderate | High | Low |
| Analysis Time per Sample | 20-30 min | 15-25 min | 5-10 min (per plate) |
| Solvent Consumption | Moderate | Low | Low |
| Suitability for Routine QC | Excellent | Good (for complex mixtures) | Very Good |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for reproducible and reliable quantification of this compound.
Protocol 1: Extraction of this compound from Bitter Melon Fruit Powder
-
Sample Preparation: Weigh 1.0 g of finely powdered dried bitter melon fruit.
-
Extraction Solvent: Prepare a solution of 80% methanol in water.
-
Ultrasonic Extraction: Add 20 mL of the extraction solvent to the sample and sonicate for 30 minutes at room temperature.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collection of Supernatant: Carefully collect the supernatant.
-
Re-extraction: Repeat the extraction process (steps 3-5) on the residue twice more.
-
Pooling and Filtration: Combine all the supernatants and filter through a 0.45 µm syringe filter prior to HPLC or LC-MS analysis.
Protocol 2: Quantification of this compound by HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm particle size).[6]
-
Mobile Phase: A gradient of acetonitrile (A) and water (B) with 0.1% formic acid.
-
0-5 min: 20% A
-
5-20 min: 20-80% A
-
20-25 min: 80% A
-
25-30 min: 80-20% A
-
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of this compound standard (1 mg/mL in methanol) and create a series of dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) to generate a calibration curve.
-
Quantification: Calculate the concentration of this compound in the sample by comparing its peak area with the calibration curve.
Signaling Pathways and Experimental Workflows
Understanding the molecular mechanisms underlying the bioactivity of bitter melon extract and its components is crucial for drug development. Momordicine I, a cucurbitane-type triterpenoid structurally similar to this compound, has been shown to modulate key signaling pathways involved in inflammation and metabolic regulation.[9][10]
Experimental workflow for this compound validation.
Proposed signaling pathways modulated by Momordicine I.
Conclusion
The validation of this compound as a primary biomarker for bitter melon extract is supported by its representative nature of the main bioactive class of compounds and the availability of robust analytical methods for its quantification. The use of this compound for the quality control of bitter melon extracts will ensure consistency in phytochemical composition, which is expected to translate to more reliable and reproducible pharmacological activity. This guide provides the necessary comparative data and experimental protocols to aid researchers and drug development professionals in the standardization of bitter melon extracts. Further studies directly correlating the content of this compound with specific in vivo bioactivities are encouraged to further solidify its role as a key biomarker.
References
- 1. Cucurbitane-type compounds from Momordica charantia: Isolation, in vitro antidiabetic, anti-inflammatory activities and in silico modeling approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eprints.cihanuniversity.edu.iq [eprints.cihanuniversity.edu.iq]
- 3. asianpubs.org [asianpubs.org]
- 4. Bitter melon fruit extract has a hypoglycemic effect and reduces hepatic lipid accumulation in ob/ob mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Therapeutic Potential of Momordicine I from Momordica charantia: Cardiovascular Benefits and Mechanisms [mdpi.com]
- 7. ES2621355T3 - Procedure for the preparation of an extract of Momordica Charantia - Google Patents [patents.google.com]
- 8. Optimization of ultrasound-assisted extraction of charantin from Momordica charantia fruits using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic Potential of Momordicine I from Momordica charantia: Cardiovascular Benefits and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Therapeutic Potential of Momordicine I from Momordica charantia: Cardiovascular Benefits and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Research Frontier: A Comparative Guide to Investigating Momordicoside F1's Interactions with Other Phytochemicals
A notable gap exists in the scientific literature regarding the experimental investigation of momordicoside F1's interactions with other phytochemicals. While research has delved into the synergistic effects of Momordica charantia (bitter melon) extracts as a whole, specific data on the synergistic, additive, or antagonistic effects of isolated this compound in combination with other plant-derived compounds remains unpublished. This guide is intended for researchers, scientists, and drug development professionals to bridge this gap by providing a framework for investigating these potential interactions. The content herein is based on established methodologies for assessing phytochemical synergies and draws upon existing in silico data for this compound to propose promising research directions.
This compound: A Bioactive Compound of Interest
This compound is a cucurbitane-type triterpenoid found in bitter melon and is recognized for its potential biological activities. Computational studies have explored its high binding affinity to various protein targets, suggesting its therapeutic potential.
In Silico Binding Affinity of this compound and Other Momordica charantia Compounds
An in silico docking study investigated the binding affinities of several bioactive compounds from Momordica charantia to the Kelch-like ECH-associated protein 1 (Keap1), a key regulator of the Nrf2 antioxidant pathway. The findings indicated that this compound, along with other related compounds, exhibited strong binding potential.
| Compound | Binding Affinity (kcal/mol) |
| This compound | -10.4 to -9.3 |
| Momordicoside K | -10.4 to -9.3 |
| Momordicoside F2 | -10.4 to -9.3 |
| Momordicoside G | -10.4 to -9.3 |
| Momordicoside I | -10.4 to -9.3 |
| Momordicoside D | -10.4 to -9.3 |
| Goyaglycoside D | -10.4 to -9.3 |
| Goyaglycoside C | -10.4 to -9.3 |
| Karaviloside II | -10.4 to -9.3 |
| Karaviloside III | -10.4 to -9.3 |
| Karavilagenin A | -10.4 to -9.3 |
| Karavilagenin B | -10.4 to -9.3 |
| Karavilagenin C | -10.4 to -9.3 |
| Catechin | -9.2 |
| Chlorogenic Acid | -9.1 |
Data sourced from an in silico molecular docking study. It is important to note that these are computational predictions and require experimental validation.
A Proposed Framework for Investigating Phytochemical Interactions with this compound
Given the absence of direct experimental data, a structured approach is necessary to elucidate the nature of interactions between this compound and other phytochemicals. The following sections outline a hypothetical experimental protocol to assess these interactions, using quercetin as a representative phytochemical for combination studies.
Hypothetical Experimental Protocol: this compound and Quercetin
This protocol is designed to determine whether the combination of this compound and quercetin results in synergistic, additive, or antagonistic effects on a specific biological activity, such as the inhibition of cancer cell proliferation.
1. Cell Culture and Maintenance:
-
Select a human cancer cell line relevant to the therapeutic area of interest (e.g., breast cancer cell line MCF-7).
-
Culture the cells in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
2. Cytotoxicity Assay (MTT Assay):
-
Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare stock solutions of this compound and quercetin in a suitable solvent (e.g., DMSO).
-
Treat the cells with a range of concentrations of this compound and quercetin individually to determine their respective IC50 values (the concentration that inhibits 50% of cell growth).
-
For the combination study, treat the cells with various concentrations of this compound and quercetin in a fixed ratio (e.g., based on their individual IC50 values).
-
After a specified incubation period (e.g., 48 hours), add MTT solution to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
3. Data Analysis: Combination Index (CI) Method:
-
The Chou-Talalay method is a widely accepted approach for quantifying drug interactions.
-
Calculate the Combination Index (CI) using specialized software (e.g., CompuSyn).
-
The CI value determines the nature of the interaction:
-
CI < 1: Synergism (the combined effect is greater than the sum of individual effects).
-
CI = 1: Additive effect (the combined effect is equal to the sum of individual effects).
-
CI > 1: Antagonism (the combined effect is less than the sum of individual effects).
-
Summary of Hypothetical Experimental Design
| Parameter | Description |
| Phytochemicals | This compound, Quercetin |
| Cell Line | Human breast cancer cell line (MCF-7) |
| Primary Assay | MTT assay for cell viability and cytotoxicity |
| Endpoint | IC50 values for individual and combined treatments |
| Interaction Analysis | Combination Index (CI) calculated using the Chou-Talalay method |
| Potential Outcomes | Determination of synergistic, additive, or antagonistic interaction |
Visualizing Experimental Workflows and Signaling Pathways
To further guide researchers, the following diagrams illustrate the proposed experimental workflow and a relevant signaling pathway that could be a target for this compound and its potential interactions.
Caption: Proposed workflow for assessing phytochemical interactions.
Potential Signaling Pathway for Investigation: Keap1-Nrf2
The Keap1-Nrf2 pathway is a critical regulator of cellular defense against oxidative stress. As in silico data suggests this compound may interact with Keap1, investigating the modulation of this pathway by this compound alone and in combination with other phytochemicals could be a fruitful area of research.
Caption: The Keap1-Nrf2 signaling pathway.
Conclusion
While direct experimental evidence is currently lacking, the potential for synergistic, additive, or antagonistic interactions between this compound and other phytochemicals presents an exciting avenue for research. The proposed experimental framework and focus on relevant signaling pathways offer a structured approach for scientists to explore these interactions. Such studies are crucial for unlocking the full therapeutic potential of these natural compounds, both individually and in combination, for the development of novel and effective treatment strategies.
Safety Operating Guide
Navigating the Safe Disposal of Momordicoside F1: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling Momordicoside F1, a triterpenoid glycoside isolated from Momordica charantia, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility.[1][2][3] In the absence of a specific Safety Data Sheet (SDS), this guide provides a detailed, step-by-step operational plan for the safe disposal of this compound, drawing upon general principles of chemical waste management for powdered phytochemicals.
I. Understanding the Compound: this compound Properties
A clear understanding of the chemical and physical properties of this compound is fundamental to its safe handling and disposal.
| Property | Value | Source |
| Chemical Class | Triterpenoid Glycoside | [1][3] |
| Physical State | Powder | Inferred from supplier information |
| Water Solubility | Practically insoluble (0.012 g/L at 25°C) | [2] |
| Molecular Formula | C37H60O8 | [2] |
| Molecular Weight | 632.87 g/mol | [2] |
The limited water solubility of this compound is a key consideration for its disposal, as it generally precludes dilution and drain disposal.
II. Experimental Protocol: Risk Assessment and Waste Segregation
Prior to commencing any experiment that will generate this compound waste, a thorough risk assessment should be conducted. This will inform the appropriate disposal pathway.
Methodology for Waste Stream Determination:
-
Regulatory Review: Consult your institution's Environmental Health and Safety (EHS) department and local regulations regarding the disposal of non-hazardous and potentially bioactive chemical waste.
-
Waste Stream Classification: Based on the risk assessment, classify the this compound waste. In most laboratory settings, it will fall under one of the following categories:
-
Non-hazardous solid chemical waste: For pure, uncontaminated this compound.
-
Hazardous chemical waste: If mixed with solvents or other hazardous materials.
-
Logical Flow for Waste Segregation:
Caption: Waste segregation decision workflow for this compound.
III. Step-by-Step Disposal Procedures
The following protocols provide clear, actionable steps for the proper disposal of this compound waste.
A. Disposal of Uncontaminated, Solid this compound Waste
This procedure applies to expired or unused pure this compound powder.
-
Personal Protective Equipment (PPE): Before handling, ensure you are wearing appropriate PPE, including a lab coat, safety glasses, and nitrile gloves. When handling larger quantities of powder, a dust mask or respirator is recommended to prevent inhalation.
-
Containerization:
-
Use a clearly labeled, leak-proof container with a secure lid. The container should be compatible with chemical waste.
-
The label should include: "Non-Hazardous Chemical Waste," "this compound," the approximate quantity, and the date of accumulation.
-
-
Waste Accumulation:
-
Store the waste container in a designated satellite accumulation area within the laboratory.[4]
-
Do not mix with other waste streams.
-
-
Disposal Request:
-
Once the container is full or ready for disposal, contact your institution's EHS department to arrange for pickup.
-
Do not dispose of solid this compound in the regular trash unless explicitly permitted by your institution's EHS guidelines.[5]
-
B. Disposal of this compound Solutions and Contaminated Materials
This procedure applies to solutions containing this compound and materials contaminated with it (e.g., pipette tips, weighing paper, gloves).
-
PPE: Wear appropriate PPE as described above.
-
Waste Segregation:
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, labeled, and sealed hazardous waste container. The label must list all constituents of the solution.
-
Solid Waste: Collect all contaminated solid materials (e.g., gloves, wipes, plasticware) in a separate, clearly labeled hazardous waste bag or container.
-
-
Container Management:
-
Disposal Request:
-
Follow your institution's procedures for hazardous waste pickup.
-
Experimental Workflow for Disposal:
Caption: Step-by-step workflow for this compound waste disposal.
IV. Emergency Procedures
In the event of a spill or accidental exposure, follow these immediate safety measures:
-
Spill:
-
Alert others in the vicinity.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material to avoid raising dust.
-
Carefully sweep the material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent and then soap and water.
-
Dispose of all cleanup materials as hazardous waste.
-
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a secure research environment and minimizing environmental impact. Always prioritize safety and consult with your institution's EHS department for specific guidance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS#:81348-81-4 | Chemsrc [chemsrc.com]
- 3. Momordicoside - Wikipedia [en.wikipedia.org]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling momordicoside F1
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of momordicoside F1, a triterpenoid saponin isolated from Momordica charantia.[1][2][3][4] Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the safety guidelines for the general class of saponins and best practices for handling powdered chemical compounds in a laboratory setting.
Immediate Safety and Personal Protective Equipment (PPE)
Safe handling of this compound, which is typically supplied as a powder, requires stringent adherence to PPE protocols to avoid inhalation, ingestion, and skin or eye contact.[2][5]
Engineering Controls:
-
Handle in a well-ventilated area.[6]
-
Use of a chemical fume hood is recommended, especially when handling larger quantities or when generating dust.
Personal Protective Equipment Summary:
The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Standard Compliance (Example) |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields.[6] A face shield may be required for splash hazards.[7] | EN 166 (EU) or NIOSH (US)[6] |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile or neoprene rubber).[6][8] Gloves must be inspected prior to use.[6] | EN 374[6] |
| Body Protection | A lab coat or long-sleeved protective clothing.[6] For significant exposure risk, impervious clothing may be necessary.[6] | EN ISO 27065 |
| Respiratory Protection | For operations generating dust, a full-face respirator with an appropriate particulate filter is recommended.[6][7] | NIOSH (US) or EN 143 (EU) |
Operational Plan for Handling this compound
Adherence to a strict operational workflow is critical to ensure safety and maintain the integrity of the compound.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Thoroughly review this safety guide and the SDS for saponins.[6]
-
Ensure all necessary PPE is available and in good condition.
-
Prepare the designated handling area, such as a chemical fume hood, ensuring it is clean and uncluttered.
-
-
Handling:
-
Carefully weigh the required amount of this compound powder, minimizing the creation of dust.
-
For dissolution, use an appropriate solvent as indicated by the supplier, such as DMSO, pyridine, methanol, or ethanol.[2]
-
If heating is required for dissolution, do so in a controlled manner within the fume hood.
-
Conduct the experiment, being mindful of potential cross-contamination.
-
-
Post-Experiment:
-
Decontaminate all work surfaces and equipment used.
-
Wash hands thoroughly after handling the compound, even if gloves were worn.[6]
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure safety.
Waste Disposal Protocol:
| Waste Type | Disposal Procedure |
| Unused Solid this compound | Collect in a clearly labeled, sealed container for chemical waste. |
| Solutions of this compound | Collect in a labeled, sealed container for liquid chemical waste. Do not pour down the drain.[6] |
| Contaminated Labware | Dispose of as solid chemical waste. This includes pipette tips, microfuge tubes, and any disposable containers. |
| Contaminated PPE | Dispose of gloves and other disposable PPE as solid chemical waste. |
Note: All waste disposal must be in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
- 1. This compound | CAS#:81348-81-4 | Chemsrc [chemsrc.com]
- 2. This compound | CAS:81348-81-4 | Manufacturer ChemFaces [chemfaces.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scispace.com [scispace.com]
- 5. biocrick.com [biocrick.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 8. Which personal protective equipment do you need to [royalbrinkman.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
